LDN-209929 dihydrochloride
Descripción
Propiedades
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LDN-209929 Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action for LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of haspin kinase inhibition.
Executive Summary
LDN-209929 dihydrochloride is a small molecule inhibitor targeting haspin kinase, a serine/threonine kinase crucial for the proper execution of mitosis.[1][2][3][4] Its mechanism of action centers on the disruption of a key signaling event required for accurate chromosome segregation. By inhibiting haspin, LDN-209929 prevents the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical modification for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere.[4][5][6] The absence of the CPC from its proper location leads to a cascade of mitotic errors, including chromosome misalignment, defective spindle formation, and ultimately, mitotic arrest and potential cell death.[7][8][9] This targeted disruption of mitotic progression makes haspin kinase an attractive target in oncology.[5][10]
Introduction to Haspin Kinase
Haspin, also known as Haploid Germ Cell-Specific Nuclear Protein Kinase (GSG2), is a unique protein kinase that plays a pivotal role in ensuring genomic stability during cell division.[5][6][7] Unlike many other mitotic kinases, haspin's primary known substrate is Histone H3, which it phosphorylates at the threonine 3 position (H3T3ph).[5][6] This specific phosphorylation event occurs during prophase and is essential for creating a binding site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Aurora B kinase.[4][5] The proper localization of the CPC to the inner centromere is a prerequisite for the correction of kinetochore-microtubule attachment errors and the activation of the spindle assembly checkpoint.[5]
Molecular Mechanism of Action of LDN-209929
LDN-209929 acts as an ATP-competitive inhibitor of haspin kinase.[5] By binding to the ATP-binding pocket of the haspin enzyme, it prevents the transfer of a phosphate (B84403) group to its substrate, Histone H3.[5] This direct inhibition of haspin's catalytic activity blocks the formation of the H3T3ph mark on chromatin.
The direct downstream consequence of haspin inhibition by LDN-209929 is the failure to recruit the Chromosomal Passenger Complex to the centromeres. This delocalization of the CPC, particularly Aurora B kinase, leads to a series of cellular defects:
-
Chromosome Misalignment: Without the CPC at the centromeres to correct improper microtubule attachments, chromosomes fail to align correctly at the metaphase plate.[7][8][9]
-
Premature Loss of Cohesin: Haspin activity is required to protect centromeric cohesin, and its inhibition can lead to the premature separation of sister chromatids.[6][8]
-
Spindle Abnormalities: Inhibition of haspin can result in the formation of multipolar spindles.[7]
-
Micronuclei Formation and cGAS-STING Pathway Activation: The mitotic errors caused by haspin inhibition frequently lead to the formation of micronuclei, which can rupture and expose cytoplasmic DNA.[11] This, in turn, can activate the cGAS-STING pathway, leading to a type-I interferon response and potentially triggering an anti-tumor immune response.[11][12]
-
Cell Cycle Arrest and Apoptosis: The culmination of these mitotic defects often triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and can ultimately result in cell death.[5]
Quantitative Data
The inhibitory activity of LDN-209929 and related compounds against haspin kinase has been quantified in various studies. The following tables summarize the key in vitro data.
| Compound | Target Kinase | IC50 | Selectivity | Reference |
| LDN-209929 | Haspin | 55 nM | 180-fold vs DYRK2 | [1][2][3] |
| LDN-209929 | DYRK2 | 9.9 µM | - | [3][4] |
| LDN-192960 | Haspin | 10 nM | - | [13] |
| LDN-192960 | DYRK2 | 48 nM | - | [13] |
| CHR-6494 | Haspin | 2 nM | - | [2][4] |
| MU1920 | Haspin | 6 nM | - | [2] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to study LDN-209929, the following diagrams have been generated using the DOT language.
Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-209929.
Caption: Experimental Workflow for Characterizing LDN-209929.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Haspin Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from high-throughput screening methods for haspin inhibitors.[14][15]
Objective: To determine the in vitro inhibitory potency (IC50) of LDN-209929 against haspin kinase.
Materials:
-
Recombinant MBP-Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
This compound serial dilutions
-
Stop solution (50 mM EDTA)
-
Detection reagents: Europium-labeled anti-H3T3ph antibody and Streptavidin-Allophycocyanin (APC)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of LDN-209929 in DMSO and then dilute in kinase buffer.
-
Add 2 µL of the compound dilutions to the assay plate wells.
-
Add 3 µL of a solution containing MBP-Haspin and biotinylated H3 peptide to each well. The final concentrations should be at the apparent Km for the H3 peptide (e.g., 0.1 µM).[14][15]
-
Pre-incubate the plate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at its apparent Km (e.g., 200 µM).[14][15]
-
Incubate the reaction for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of stop solution containing the detection reagents.
-
Incubate for 2 hours at room temperature to allow for antibody binding.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (Excitation: 337 nm, Emission: 665 nm).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by non-linear regression analysis.
Western Blot for Phosphorylated Histone H3 (Threonine 3)
This protocol provides a general guideline for detecting changes in H3T3ph levels in cells treated with LDN-209929.[16][17][18]
Objective: To assess the cellular activity of LDN-209929 by measuring the reduction in its target phosphorylation mark.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (high percentage, e.g., 4-20% gradient, is recommended for histone resolution)
-
PVDF membrane (0.2 µm pore size is optimal for small histone proteins)[18]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-total Histone H3 or anti-Actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of LDN-209929 or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3(T3) antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Immunofluorescence for Mitotic Spindle and Chromosome Analysis
This protocol allows for the visualization of mitotic defects induced by LDN-209929.[19][20][21]
Objective: To qualitatively and quantitatively assess the effects of haspin inhibition on chromosome alignment and mitotic spindle formation.
Materials:
-
Cells grown on sterile coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: Mouse anti-α-tubulin (for spindle) and Rabbit anti-phospho-Histone H3 (Ser10) (as a mitotic marker, optional).
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with LDN-209929 or DMSO for an appropriate duration to induce mitotic arrest.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
Wash three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a DNA stain (DAPI/Hoechst) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images to analyze chromosome alignment on the metaphase plate and the morphology of the mitotic spindle.
Conclusion
This compound is a valuable research tool for elucidating the roles of haspin kinase in mitotic regulation. Its potent and selective inhibition of haspin leads to a clear and reproducible set of cellular phenotypes, primarily driven by the failure to phosphorylate Histone H3 at threonine 3 and the subsequent mislocalization of the Chromosomal Passenger Complex. The resulting mitotic catastrophe underscores the potential of targeting haspin kinase in the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the mechanism and effects of LDN-209929 in various biological contexts.
References
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 17. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. Phosphorylation of Histone H3 Thr-45 Is Linked to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. By targeting Haspin, LDN-209929 disrupts a key signaling pathway essential for proper chromosome alignment and segregation, leading to mitotic arrest and subsequent cell death in rapidly dividing cells. This technical guide provides a comprehensive overview of LDN-209929 dihydrochloride, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for the evaluation of Haspin kinase inhibitors in cell-based assays are also presented, along with visualizations of the core signaling pathway and experimental workflows.
Introduction
Haspin kinase has emerged as a promising therapeutic target in oncology due to its critical role in mitosis and its overexpression in various cancers.[1][2] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event is a key component of the "histone code" and is essential for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during prophase and prometaphase. The CPC, which includes Aurora B kinase, is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.[3][4]
Inhibition of Haspin disrupts this cascade, leading to mislocalization of the CPC, chromosome misalignment, activation of the spindle assembly checkpoint (SAC), and ultimately mitotic catastrophe and apoptosis in cancer cells.[1] this compound has been identified as a potent and selective inhibitor of Haspin kinase, making it a valuable tool for studying mitotic regulation and a potential lead compound for the development of novel anti-cancer therapeutics.[1]
Chemical and Physical Properties
This compound is an acridine (B1665455) derivative, optimized from its analogue LDN-192960.[5]
| Property | Value |
| Chemical Name | 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| CAS Number | 1784281-97-5 |
| Appearance | Yellow to orange solid |
| Purity | ≥98% |
Mechanism of Action and Signaling Pathway
LDN-209929 exerts its biological effects through the competitive inhibition of the ATP-binding pocket of Haspin kinase.[4] This inhibition prevents the phosphorylation of histone H3 at threonine 3, thereby disrupting the downstream signaling cascade that ensures proper chromosome segregation during mitosis.
The core signaling pathway involving Haspin is as follows:
-
Haspin Activation: In G2/prophase, Haspin kinase is activated.
-
Histone H3 Phosphorylation: Activated Haspin phosphorylates histone H3 at threonine 3 (H3T3ph) on the chromosome arms and particularly at the centromeres.
-
CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes Survivin, Borealin, INCENP, and the kinase Aurora B.
-
Aurora B Activation: The localization of the CPC to the centromeres is critical for the activation of Aurora B kinase.
-
Correction of Microtubule Attachments: Activated Aurora B phosphorylates various substrates to destabilize incorrect kinetochore-microtubule attachments, allowing for their correction.
-
Spindle Assembly Checkpoint (SAC): Proper attachment of all chromosomes to the mitotic spindle satisfies the Spindle Assembly Checkpoint (SAC), which in turn allows the anaphase-promoting complex/cyclosome (APC/C) to initiate anaphase.
Inhibition of Haspin by LDN-209929 disrupts this pathway at the second step, leading to a cascade of mitotic defects.
Caption: The Haspin Kinase Signaling Pathway in Mitosis and its Inhibition by LDN-209929.
Quantitative Data
This compound is a potent inhibitor of Haspin kinase with high selectivity over the related kinase DYRK2.[5]
| Target | IC₅₀ (nM) | Selectivity (fold) | Reference |
| Haspin Kinase | 55 | - | [5] |
| DYRK2 | 9,900 | 180 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
While a specific, detailed experimental protocol for this compound has not been extensively published in peer-reviewed literature, the following protocols are representative of the methodologies used for the characterization of Haspin kinase inhibitors in cell-based assays. These are based on established procedures for similar compounds such as CHR-6494 and 5-iodotubercidin.
Cell Culture and Reagents
-
Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.
-
Antibodies: Primary antibodies against phospho-histone H3 (Thr3), total histone H3, and GAPDH. Secondary antibodies conjugated to horseradish peroxidase (HRP) or fluorescent dyes.
Western Blotting for H3T3 Phosphorylation Inhibition
This assay determines the ability of LDN-209929 to inhibit Haspin kinase activity within cells by measuring the levels of its direct substrate, phosphorylated histone H3 at threonine 3.
Caption: A typical workflow for assessing H3T3 phosphorylation inhibition by Western blotting.
Detailed Steps:
-
Cell Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-H3 (Thr3), total H3, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-H3 (Thr3) signal to total H3 and then to the loading control (GAPDH).
Immunofluorescence Staining for Mitotic Defects
This assay visualizes the effects of LDN-209929 on chromosome alignment and spindle formation during mitosis.
Detailed Steps:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates.
-
Synchronization (Optional): For a higher mitotic index, synchronize the cells at the G1/S boundary using a double thymidine (B127349) block. Release the cells into fresh media containing LDN-209929 or DMSO.
-
Compound Treatment: Treat the cells with an effective concentration of LDN-209929 (determined from Western blotting, e.g., 100-500 nM) for a duration that allows cells to enter mitosis (e.g., 8-16 hours after release from synchronization).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Analyze the mitotic figures for defects such as misaligned chromosomes at the metaphase plate.
Cell Viability/Proliferation Assay
This assay quantifies the effect of LDN-209929 on the viability and proliferation of cancer cells over time.
Detailed Steps:
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells per well).
-
Compound Treatment: After 24 hours, treat the cells with a range of LDN-209929 concentrations.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable research tool for the study of mitotic regulation and holds potential as a starting point for the development of novel anti-cancer therapeutics. Its high potency and selectivity for Haspin kinase allow for the specific interrogation of this critical mitotic pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular effects of LDN-209929 and other Haspin inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of targeting Haspin kinase in oncology.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LDN-209929 Dihydrochloride: A Technical Guide to a Potent Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin (GSG2) kinase, a key regulator of mitosis. This document provides a comprehensive technical overview of LDN-209929, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing LDN-209929 as a tool to investigate haspin kinase biology and as a potential starting point for the development of novel anti-mitotic cancer therapies.
Introduction to Haspin Kinase and Its Role in Mitosis
Haspin is a serine/threonine kinase that plays a critical role in ensuring the fidelity of chromosome segregation during mitosis. The primary known substrate of haspin is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint, a critical cell cycle surveillance mechanism. Inhibition of haspin kinase disrupts this signaling cascade, leading to chromosome misalignment, mitotic arrest, and ultimately, cell death, making it an attractive target for cancer therapy.
LDN-209929 Dihydrochloride: A Potent and Selective Haspin Inhibitor
This compound is an acridine (B1665455) analog that has been identified as a potent inhibitor of haspin kinase.
Biochemical Profile
LDN-209929 exhibits significant potency and selectivity for haspin kinase in in vitro assays.
| Parameter | Value | Notes |
| Target | Haspin Kinase | |
| IC50 | 55 nM[1][2] | In vitro kinase assay |
| Selectivity | 180-fold over DYRK2[1][2] | A key selectivity marker |
Mechanism of Action
LDN-209929, like other kinase inhibitors of its class, is believed to act as an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the haspin kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrate, histone H3.
Figure 1: Mechanism of action of LDN-209929.
Cellular Effects of Haspin Inhibition by LDN-209929
Inhibition of Histone H3 Threonine 3 Phosphorylation
A direct cellular consequence of LDN-209929 activity is the reduction of H3T3ph levels. This can be quantified using various cellular assays.
Induction of Cell Cycle Arrest
Inhibition of haspin kinase is expected to cause a G2/M phase cell cycle arrest due to the activation of the spindle assembly checkpoint.
Anti-proliferative Activity
By inducing mitotic arrest, LDN-209929 is expected to inhibit the proliferation of cancer cells.
Experimental Protocols
In Vitro Haspin Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro potency of LDN-209929 against haspin kinase.
Materials:
-
Recombinant haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3 1-21)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of LDN-209929 in kinase assay buffer.
-
In a reaction tube, combine recombinant haspin kinase and the histone H3 substrate in kinase assay buffer.
-
Add the diluted LDN-209929 or DMSO (vehicle control) to the reaction tubes and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of LDN-209929 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
Unveiling LDN-209929 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in mitotic progression. By targeting Haspin, LDN-209929 presents a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LDN-209929, tailored for professionals in the field of drug discovery and development.
Discovery and Optimization
LDN-209929 was developed as an optimized analog of an earlier Haspin inhibitor, LDN-192960. The discovery process likely involved structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of the initial lead compound. While specific details of the initial high-throughput screening and lead optimization for LDN-209929 are not extensively published in publicly available literature, the developmental trajectory points to a focused medicinal chemistry effort to enhance the inhibitory activity against Haspin while minimizing off-target effects, particularly against the closely related DYRK2 kinase.
The core chemical scaffold of LDN-209929 and its precursor, LDN-192960, is likely based on a quinoline (B57606) or a similar heterocyclic system, a common pharmacophore in kinase inhibitors. The optimization process from LDN-192960 to LDN-209929 resulted in a significant improvement in selectivity, a critical attribute for a viable drug candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data for LDN-209929 dihydrochloride and its precursor, LDN-192960, providing a clear comparison of their inhibitory profiles.
| Compound | Target Kinase | IC50 | Selectivity vs. DYRK2 |
| LDN-209929 | Haspin | 55 nM | 180-fold |
| LDN-192960 | Haspin | 10 nM | Lower (also potent DYRK2 inhibitor) |
| LDN-209929 | DYRK2 | 9.9 µM | - |
| LDN-192960 | DYRK2 | 48 nM | - |
Table 1: Inhibitory Activity of LDN-209929 and LDN-192960
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| CAS Number | 1784281-97-5 |
Table 2: Physicochemical Properties of this compound
Haspin Kinase Signaling Pathway
Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC, in turn, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint, ensuring accurate chromosome segregation. Inhibition of Haspin by LDN-209929 disrupts this signaling cascade, leading to mitotic defects and ultimately, cell death in proliferating cancer cells.
Experimental Protocols
General Inferred Synthetic Workflow:
A likely synthetic approach would involve the construction of the 7-chloro-4-(3-methoxyphenyl)quinoline core, potentially through a Gould-Jacobs or a similar cyclization reaction. This would be followed by the introduction of the (3-aminopropyl)thio side chain at the 2-position of the quinoline ring. The final step would involve the formation of the dihydrochloride salt.
In Vitro Kinase Assay Protocol (General):
The inhibitory activity of LDN-209929 against Haspin kinase is typically determined using an in vitro kinase assay. A general protocol for such an assay is outlined below.
-
Reagents and Materials:
-
Recombinant human Haspin kinase
-
Biotinylated Histone H3 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (in DMSO)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-Histone H3 (Thr3) antibody and Alexa Fluor™ 647-streptavidin)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of LDN-209929 in DMSO and then in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the Haspin kinase and the biotinylated Histone H3 peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a suitable fluorescence plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapies targeting the Haspin kinase pathway. Its high potency and selectivity underscore the potential of structure-based drug design in generating superior kinase inhibitors. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in advancing this compound towards clinical applications. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar molecules.
Core Target Protein of the LDN Compound Series: Activin Receptor-Like Kinase 2 (ALK2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: While the specific compound "LDN-209929 dihydrochloride" is not prominently documented in scientific literature, it belongs to a well-established class of potent small molecule inhibitors targeting the Bone Morphogenetic Protein (BMP) type I receptors. The nomenclature strongly suggests a close relationship to the extensively studied compounds LDN-193189 and LDN-212854 . The primary and most potent target for this series of compounds is Activin receptor-like kinase 2 (ALK2) , also known as ACVR1.[1][2][3][4][5][6] This guide provides a comprehensive overview of ALK2 as the core target, including quantitative binding data for representative compounds, detailed experimental protocols for target validation, and visualization of the associated signaling pathways.
Target Protein Overview: ALK2
ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the BMP signaling pathway.[2][7] This pathway is fundamental for a wide range of cellular processes during embryogenesis and in adult tissue homeostasis, including cell differentiation, proliferation, and apoptosis.[2][7] Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), where a recurring activating mutation in ALK2 leads to uncontrolled bone formation.[8][9] Consequently, ALK2 has emerged as a significant therapeutic target for conditions involving aberrant BMP signaling.
Quantitative Binding Affinity Data
The inhibitory activity of the LDN compound series against ALK2 and related kinases is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for the representative compounds LDN-193189 and LDN-212854 against various BMP and TGF-β type I receptors. This data highlights their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| LDN-193189 | ALK1 | 0.8 | [10] |
| ALK2 | 5 | [1][3][5][6] | |
| ALK3 | 30 | [1][3][5][6] | |
| ALK6 | 16.7 | [10] | |
| ALK4 | >500 | [2][6] | |
| ALK5 | >500 | [2][6] | |
| ALK7 | >500 | [2][6] | |
| LDN-212854 | ALK1 | 2.40 | [4] |
| ALK2 | 1.3 | [4] |
Table 1: Inhibitory potency of LDN-193189 and LDN-212854 against a panel of type I receptors. Note the high potency for ALK2.
Signaling Pathway
LDN compounds exert their effect by inhibiting the kinase activity of ALK2 within the BMP signaling cascade. Upon binding of a BMP ligand (e.g., BMP2, BMP6, BMP7), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2.[7] Activated ALK2 then propagates the signal by phosphorylating the intracellular effector proteins Smad1, Smad5, and Smad8.[1][6][7] These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN inhibitors, by binding to the ATP-binding pocket of ALK2, prevent the phosphorylation of downstream Smads, thereby blocking the signaling cascade.[7][8]
Experimental Protocols
In Vitro Kinase Assay for ALK2 Inhibition
This protocol describes a common method to determine the IC50 value of an inhibitor against purified ALK2 kinase. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.[11][12][13]
Objective: To measure the dose-dependent inhibition of ALK2 kinase activity by a test compound.
Materials:
-
Recombinant human ALK2 kinase domain[12]
-
Kinase substrate (e.g., Casein)[12]
-
ATP[12]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]
-
Test compound (e.g., LDN-193189) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 10% DMSO. For a 10-point dose-response curve, concentrations might range from 100 µM to 1 pM.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (10% DMSO for positive control) to the wells of a 384-well plate.[12]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for ALK2), and the kinase substrate.[12]
-
Add 12.5 µL of the Master Mix to each well.[12]
-
-
Enzyme Addition:
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[12][13]
-
ADP Detection:
-
Luminescence Generation:
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that the inhibitor can bind to its target in a cellular environment, a target engagement assay like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed.[14][15]
Objective: To quantify the binding affinity of a test compound to ALK2 within intact cells.
Materials:
-
HEK293 cells[14]
-
Expression vector for ALK2 fused to NanoLuc® luciferase (NanoLuc-ALK2)[14]
-
NanoBRET™ Tracer (a fluorescently labeled compound that binds to the kinase active site)[14]
-
Test compound (e.g., LDN-193189)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well plates suitable for cell culture and luminescence/fluorescence reading
-
BRET-capable plate reader
Procedure:
-
Cell Preparation: Transiently transfect HEK293 cells with the NanoLuc-ALK2 fusion vector.
-
Seeding: Seed the transfected cells into 384-well plates and allow them to attach overnight.[14]
-
Treatment:
-
Pre-treat the cells with the NanoBRET™ Tracer.[14]
-
Add the test compound at various concentrations to the wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 1 hour) at 37°C.[14]
-
Measurement: Measure the BRET signal using a plate reader capable of simultaneously quantifying donor (NanoLuc) emission and acceptor (Tracer) emission.[14]
-
Data Analysis: The BRET signal is dependent on the proximity of the NanoLuc-ALK2 to the fluorescent tracer. The test compound competes with the tracer for binding to ALK2, causing a decrease in the BRET signal in a dose-dependent manner. The IC50 value, representing the concentration of compound that displaces 50% of the tracer, is calculated from the resulting dose-response curve.[14]
Conclusion
The LDN compound series, typified by LDN-193189 and LDN-212854, are potent and increasingly selective inhibitors of the serine/threonine kinase ALK2. Their mechanism of action involves the direct inhibition of ALK2 kinase activity, leading to the blockade of the canonical BMP-Smad signaling pathway. The quantitative data and experimental protocols provided herein offer a foundational guide for researchers and drug development professionals investigating ALK2 as a therapeutic target and utilizing this important class of chemical probes. The continued development of ALK2-selective inhibitors holds significant promise for treating diseases driven by aberrant BMP signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. cellgs.com [cellgs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellagentech.com [cellagentech.com]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. ALK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Haspin Kinase in Mitosis: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Its unique substrate specificity, primarily targeting Histone H3 at Threonine 3 (H3T3ph), and its essential role in ensuring proper chromosome alignment and segregation, position it as a compelling target for anti-mitotic cancer therapies. This technical guide provides an in-depth overview of Haspin kinase's function in mitosis, presenting key quantitative data, detailed experimental protocols, and visual representations of its regulatory pathways to support researchers, scientists, and drug development professionals in this field.
Core Functions of Haspin Kinase in Mitosis
Haspin's primary and best-characterized function in mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is crucial for the proper orchestration of several mitotic processes:
-
Chromosome Alignment and Cohesion: Depletion of Haspin via RNA interference (RNAi) leads to severe defects in chromosome alignment at the metaphase plate.[2][3][4] This is attributed to the premature loss of sister chromatid cohesion, resulting in scattered chromosomes and activation of the spindle assembly checkpoint (SAC).[3][4]
-
Recruitment of the Chromosomal Passenger Complex (CPC): H3T3ph acts as a docking site for the CPC, a key regulatory complex in mitosis.[5][6][7][8] The CPC, which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments and ensuring bipolar spindle attachment.[5][6]
-
Spindle Pole Integrity: Studies have shown that the depletion of cohesion factors, including Haspin, can lead to the fragmentation of spindle poles, resulting in multipolar spindles.[1][4][9]
Quantitative Data on Haspin Kinase Activity and Inhibition
The development of small molecule inhibitors targeting Haspin has been a key focus in cancer research. The following tables summarize quantitative data related to the potency of various inhibitors and the kinetic parameters of Haspin kinase.
Table 1: Inhibitory Potency (IC50) of Selected Haspin Kinase Inhibitors
| Inhibitor | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| CHR-6494 | 2 | In vitro kinase assay | [10] |
| CHR-6494 | 757.1 | MDA-MB-231 cells | [11] |
| CHR-6494 | 900.4 | MCF7 cells | [11] |
| CHR-6494 | 1530 | SKBR3 cells | [11] |
| 5-Iodotubercidin (5-ITu) | 5 - 9 | In vitro kinase assay | [12] |
| LDN-192960 | 10 | In vitro kinase assay | [10] |
| LDN-209929 | 55 | In vitro kinase assay | [10] |
| Haspin-IN-1 | 119 | In vitro kinase assay | [10] |
| Haspin-IN-2 | 50 | In vitro kinase assay | [10] |
| Haspin-IN-3 | 14 | In vitro kinase assay | [10] |
| Haspin-IN-4 | 0.01 | In vitro kinase assay | [10] |
| MU1920 | 6 | In vitro kinase assay | [10] |
| Staurosporine | 360 | TR-FRET assay | [13] |
Table 2: Kinetic Parameters of Haspin Kinase
| Substrate | Apparent Km | Assay Conditions | Reference |
| H3(1-21)-biotin peptide | 100 nM | TR-FRET assay, 200 µM ATP | [13] |
| ATP | 200 µM | TR-FRET assay, 0.1 µM H3(1-21)-biotin | [13] |
Signaling Pathways and Regulatory Networks
Haspin activity is tightly regulated during mitosis through a complex interplay with other key mitotic kinases. The following diagrams illustrate these regulatory relationships.
Caption: Haspin Kinase Activation and Feedback Loop in Mitosis.
This pathway highlights that Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) act upstream of Haspin, promoting its activation in early mitosis.[1][14][15][16][17] Haspin-mediated H3T3 phosphorylation then recruits the CPC, which contains Aurora B. In a positive feedback loop, Aurora B can further phosphorylate and activate Haspin, ensuring robust CPC localization at the centromeres.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Haspin kinase function.
In Vitro Haspin Kinase Assay (Radiometric)
This protocol is adapted from methodologies described in cited literature and is designed to measure the kinase activity of recombinant Haspin.[2][18]
Materials:
-
Recombinant MBP-Haspin
-
Histone H3 protein or H3(1-21) peptide substrate
-
Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution (10 mM)
-
P81 phosphocellulose paper
-
Wash Buffer (0.5% phosphoric acid or 0.2 M ammonium (B1175870) bicarbonate)
-
Scintillation counter and scintillation fluid
-
SDS-PAGE equipment and reagents
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer
-
Recombinant MBP-Haspin (e.g., 4 nM final concentration)
-
Histone H3 substrate (e.g., 0.3 µM final concentration)
-
Test inhibitor or DMSO (vehicle control)
-
Nuclease-free water to a volume of 20 µL.
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
-
Initiation: Start the reaction by adding 5 µL of a 5x ATP mix containing cold ATP and [γ-³²P]ATP (e.g., to a final concentration of 10 µM ATP and ~1 µCi [γ-³²P]ATP).
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by one of the following methods:
-
Phosphocellulose Paper: Spot 10 µL of the reaction mixture onto P81 phosphocellulose paper.
-
SDS-PAGE: Add 5 µL of 6x SDS-PAGE loading buffer.
-
-
Washing (for P81 paper):
-
Wash the P81 paper three times for 5 minutes each in a large volume of wash buffer.
-
Perform a final wash with ethanol (B145695) and let the paper air dry.
-
-
Detection:
-
P81 Paper: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE: Boil the samples for 5 minutes, then resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen to visualize the phosphorylated substrate.
-
Caption: Workflow for an In Vitro Radiometric Kinase Assay.
Immunoprecipitation of Haspin Kinase
This protocol allows for the isolation of Haspin from cell lysates to be used in downstream applications like in vitro kinase assays or Western blotting.[2][19][20]
Materials:
-
Cell culture plates with cells expressing tagged (e.g., myc-Haspin) or endogenous Haspin
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Haspin antibody or anti-tag antibody
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add pre-washed Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein from the beads using Elution Buffer.
-
Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5 minutes.
-
RNAi-mediated Depletion of Haspin and Immunofluorescence
This protocol describes the depletion of Haspin using siRNA followed by immunofluorescence to observe mitotic phenotypes.[2][4][21]
Materials:
-
U2OS or HeLa cells
-
Haspin-specific siRNA and control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
-
Microscope coverslips
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-Histone H3 (Ser10))
-
Fluorescently-labeled secondary antibodies
-
DAPI for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using antifade medium and image using a fluorescence or confocal microscope.
Caption: Experimental Workflow for RNAi Depletion and Immunofluorescence.
Conclusion and Future Directions
Haspin kinase is a pivotal regulator of mitosis, and its inhibition presents a promising strategy for cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the fundamental mechanisms of Haspin function and for professionals in drug development aiming to target this kinase. Future research will likely focus on elucidating the full spectrum of Haspin substrates, further dissecting its regulatory networks, and developing next-generation inhibitors with enhanced specificity and clinical efficacy. The continued exploration of Haspin's role in both normal and pathological cell division will undoubtedly provide valuable insights into the intricate process of mitosis and open new avenues for therapeutic intervention.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of haspin-depleted cells reveal that spindle-pole integrity in mitosis requires chromosome cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A positive feedback loop involving Haspin and Aurora B promotes CPC accumulation at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haspin participates in AURKB recruitment to centromeres and contributes to chromosome congression in male mouse meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of haspin-depleted cells reveal that spindle-pole integrity in mitosis requires chromosome cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclin A/Cdk1 modulates Plk1 activity in prometaphase to regulate kinetochore-microtubule attachment stability | eLife [elifesciences.org]
- 16. Cyclin A/Cdk1 modulates Plk1 activity in prometaphase to regulate kinetochore-microtubule attachment stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Immunoprecipitation protocol for [liverpool.ac.uk]
- 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
LDN-209929 Dihydrochloride: A Technical Guide to a Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This document consolidates key information on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support ongoing research and development efforts.
Core Compound Data
LDN-209929 dihydrochloride is a small molecule inhibitor that has demonstrated significant potential in targeting cellular processes regulated by haspin kinase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | MedChemExpress |
| Molecular Weight | 405.77 g/mol | MedChemExpress |
| CAS Number | 1784281-97-5 | MedChemExpress |
| Appearance | Yellow to orange solid | MedChemExpress |
| SMILES | NCCCSC1=C(C=C(Cl)C=C2)C2=NC3=CC=C(OC)C=C31.[H]Cl.[H]Cl | MedChemExpress |
| Solubility | DMSO: ≥ 33.33 mg/mL (82.14 mM) | MedChemExpress |
Molecular Structure
The two-dimensional chemical structure of LDN-209929 is depicted below.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of haspin kinase, an atypical serine/threonine kinase that plays a critical role in mitosis. Haspin kinase's primary substrate is histone H3, which it phosphorylates at the threonine-3 position (H3T3ph). This phosphorylation event is a key component of the chromosomal passenger complex (CPC) recruitment to the centromeres during prophase, which is essential for proper chromosome alignment and segregation.
By inhibiting haspin kinase, LDN-209929 prevents the phosphorylation of histone H3 at Thr3. This disruption of a key mitotic signaling event leads to defects in chromosome alignment and segregation, ultimately resulting in mitotic catastrophe and cell death in proliferating cells. The selectivity of LDN-209929 for haspin over other kinases, such as DYRK2, makes it a valuable tool for studying the specific roles of haspin in cellular processes.
The simplified signaling pathway illustrating the mechanism of action of LDN-209929 is shown in the diagram below.
Figure 1: Mechanism of action of LDN-209929.
Experimental Protocols
The following section details a key experimental protocol for assessing the inhibitory activity of compounds against haspin kinase.
Radiometric Haspin Kinase Inhibition Assay
This protocol is adapted from a high-throughput screening method for haspin inhibitors.
Objective: To determine the in vitro inhibitory activity of LDN-209929 against haspin kinase by measuring the incorporation of ³³P-labeled phosphate (B84403) into a histone H3 substrate.
Materials:
-
Recombinant haspin kinase
-
Histone H3 protein or a suitable peptide substrate (e.g., H3 1-21)
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
This compound (or other test compounds)
-
96-well or 384-well plates (e.g., FlashPlate)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted compound solution to the wells of the microplate.
-
Add the haspin enzyme and the histone H3 substrate to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 25-30°C) for a specified period (e.g., 60-120 minutes), allowing for the phosphorylation of the substrate.
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
In the case of FlashPlates, the phosphorylated substrate binds to the plate, and unincorporated [γ-³³P]ATP is washed away.
-
For other plate types, the phosphorylated substrate may be captured on a filter membrane.
-
-
Data Analysis:
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.
-
The workflow for this assay is outlined in the diagram below.
Figure 2: Radiometric haspin kinase inhibition assay workflow.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are not publicly available and are likely considered proprietary information. Researchers interested in obtaining this compound should refer to commercial suppliers.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of haspin kinase. Its high potency and selectivity make it a suitable tool for cell-based assays and potentially for in vivo studies. This guide provides a foundational understanding of its properties and applications, which should aid researchers in designing and interpreting experiments aimed at elucidating the roles of haspin kinase in health and disease.
In-Depth Technical Guide to LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis. By targeting Haspin's activity, LDN-209929 presents a compelling avenue for investigation in oncology and other cell proliferation-related disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for LDN-209929 dihydrochloride, intended to facilitate further research and development.
Chemical Properties
This compound, an acridine (B1665455) analog, was developed through a structure-activity relationship (SAR) study aimed at optimizing the potency and selectivity of Haspin kinase inhibitors.[1][2] The dihydrochloride salt form enhances the compound's solubility and stability for experimental use.
| Property | Value | Source |
| Chemical Name | 3-((2-aminoethyl)thio)-7-chloro-2-methoxyacridine dihydrochloride | Inferred from Structure |
| Molecular Formula | C₁₇H₁₇ClN₂OS · 2HCl | |
| Molecular Weight | 405.77 g/mol | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO (≥ 33.33 mg/mL) and in a mixture of DMSO, PEG300, Tween-80, and saline (≥ 2.5 mg/mL). |
Mechanism of Action and Signaling Pathway
LDN-209929 is a highly selective ATP-competitive inhibitor of Haspin kinase.[3] Haspin's primary role in proliferating cells is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a critical component of the mitotic spindle checkpoint, creating a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for accurate chromosome segregation.
By inhibiting Haspin, LDN-209929 prevents the phosphorylation of H3T3. This disruption leads to the mislocalization of the CPC, resulting in chromosome misalignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells.[3][4]
Potency and Selectivity
LDN-209929 exhibits high potency for Haspin kinase and significant selectivity over the closely related DYRK2 kinase.[1]
| Target Kinase | IC₅₀ | Selectivity |
| Haspin | 55 nM | - |
| DYRK2 | 9.9 µM | 180-fold vs. Haspin |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of LDN-209929 and related compounds.
In Vitro Haspin Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the phosphorylation of a biotinylated Histone H3 peptide by Haspin kinase.
Materials:
-
Recombinant full-length Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
This compound serial dilutions in DMSO
-
Stop Solution: 50 mM EDTA
-
Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (APC)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of LDN-209929 in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 3 µL of a solution containing Haspin kinase (0.05 nM final concentration) and biotinylated H3 peptide (0.1 µM final concentration) in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (200 µM final concentration).
-
Incubate the reaction mixture for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of stop solution.
-
Add 10 µL of detection reagent mixture containing Europium-labeled anti-phospho-H3T3 antibody and Streptavidin-APC.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC₅₀ values from a dose-response curve.
In Vitro DYRK2 Kinase Inhibition Assay
A similar TR-FRET or a radiometric assay format can be employed to determine the IC₅₀ of LDN-209929 against DYRK2. The primary differences would be the use of recombinant DYRK2 kinase and a specific peptide substrate for DYRK2.
General Protocol Outline:
-
Immobilize a DYRK2-specific substrate on a plate.
-
Add DYRK2 kinase and LDN-209929 at various concentrations.
-
Initiate the reaction with ³³P-ATP (for radiometric assay) or cold ATP (for antibody-based detection).
-
After incubation, wash away excess reagents.
-
Detect the amount of phosphorylated substrate using a phosphor-imager (radiometric) or a specific antibody and a secondary detection system (e.g., ELISA-based).
-
Calculate the percentage of inhibition and determine the IC₅₀.
Synthesis and Characterization
The synthesis of LDN-209929 is based on the acridine scaffold. A detailed synthesis is described in the supplementary information of Cuny et al., Bioorg. Med. Chem. Lett. 2010, 20, 3491-3494. The general scheme involves the construction of the tricyclic acridine core followed by the addition of the methoxy (B1213986) and the aminothioethyl side chains.
Characterization of the final compound would typically involve:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point Determination: To characterize the physical properties of the solid material.
Conclusion
This compound is a valuable research tool for studying the biological roles of Haspin kinase. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies aimed at understanding the consequences of Haspin inhibition. This guide provides the foundational technical information required for researchers to effectively utilize LDN-209929 in their investigations into novel therapeutic strategies targeting mitotic kinases.
References
LDN-209929 Dihydrochloride: A Technical Guide to a Potent Haspin Kinase Inhibitor
CAS Number: 1784281-97-5
This technical guide provides an in-depth overview of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its biochemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Information
| Property | Value |
| CAS Number | 1784281-97-5 |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| Mechanism of Action | Potent and selective inhibitor of haspin kinase |
Potency and Selectivity
LDN-209929 dihydrochloride demonstrates significant potency for haspin kinase and selectivity over the closely related DYRK2 kinase.
| Target | IC₅₀ |
| Haspin Kinase | 55 nM |
| DYRK2 | 9.9 µM |
Haspin Kinase Signaling Pathway
Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase. The activity of haspin kinase is regulated by other mitotic kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1). Inhibition of haspin by LDN-209929 disrupts this pathway, leading to mitotic defects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of LDN-209929 and haspin kinase inhibition.
In Vitro Haspin Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro activity of haspin kinase and the inhibitory effect of LDN-209929.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant haspin kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of biotinylated Histone H3 (1-21) peptide substrate and dilute to the final concentration in kinase buffer.
-
Prepare a stock solution of ATP and dilute to the final concentration in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the final assay concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the LDN-209929 dilutions.
-
Add the haspin kinase to all wells except the negative control.
-
Add the biotinylated Histone H3 peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a Europium (Eu)-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (SA-APC) in a TR-FRET buffer.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the LDN-209929 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for Histone H3 (Thr3) Phosphorylation
This protocol outlines a method to assess the effect of LDN-209929 on the phosphorylation of Histone H3 at threonine 3 in a cellular context using an immunofluorescence assay.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a desired period (e.g., 2-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for phosphorylated Histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBST (PBS with 0.1% Tween-20).
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the phosphorylated Histone H3 (Thr3) signal in the nucleus of the cells.
-
Compare the signal intensity between the treated and control groups to determine the effect of LDN-209929 on H3T3 phosphorylation.
-
Preclinical Profile of LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event is a key component of the histone code that ensures proper chromosome alignment and segregation during cell division.[1][2] The dysregulation of mitotic processes is a hallmark of cancer, making haspin an attractive target for the development of novel anti-cancer therapeutics.[1] This technical guide provides a comprehensive overview of the available preclinical data on LDN-209929 dihydrochloride, including its in vitro activity, mechanism of action, and the experimental protocols used for its initial characterization.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [3] |
| Synonyms | Compound 33 (in Cuny et al., 2010) | [4] |
| Target | Haspin Kinase | [3] |
| CAS Number | 1784281-97-5 (dihydrochloride) | N/A |
| Molecular Formula | C₁₇H₁₇ClN₂OS · 2HCl | N/A |
| Molecular Weight | 405.77 g/mol | N/A |
In Vitro Activity and Selectivity
LDN-209929 was identified through a high-throughput screening of approximately 140,000 compounds, followed by a structure-activity relationship (SAR) optimization of an initial acridine (B1665455) analog hit. This optimization led to the development of LDN-209929 as a potent haspin kinase inhibitor with significant selectivity over the closely related DYRK2 kinase.[4]
Table 1: In Vitro Kinase Inhibition Data for LDN-209929
| Kinase Target | IC₅₀ (nM) | Selectivity vs. DYRK2 | Reference |
| Haspin | < 60 | 180-fold | [4] |
| DYRK2 | 9900 | - | [5] |
Mechanism of Action and Signaling Pathway
Haspin kinase activity is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is a key regulator of mitotic events. By phosphorylating histone H3 at threonine 3, haspin creates a docking site for the CPC, ensuring its correct positioning and function.[1][2] Inhibition of haspin by LDN-209929 disrupts this process, leading to mitotic defects and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.[1]
Haspin Signaling Pathway in Mitosis
Caption: Haspin kinase signaling pathway during mitosis and the inhibitory action of LDN-209929.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of LDN-209929.
High-Throughput Kinase Assay (General Protocol)
This protocol describes a typical high-throughput screening process for identifying kinase inhibitors, which was the basis for the discovery of the acridine scaffold of LDN-209929.
Caption: A generalized workflow for the high-throughput screening and identification of kinase inhibitors.
Protocol Details:
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase (Haspin). The extent of phosphorylation is typically detected using a fluorescence-based or luminescence-based method.
-
Materials:
-
Recombinant full-length Haspin kinase.
-
Histone H3-derived peptide substrate.
-
ATP (at a concentration close to the Kₘ for the kinase).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., phosphospecific antibody conjugated to a fluorescent probe).
-
384-well microplates.
-
Compound library (including LDN-209929).
-
-
Procedure: a. Dispense a small volume of each compound from the library into individual wells of a 384-well plate. b. Add the Haspin kinase and the peptide substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Read the signal on a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. b. For hits from the primary screen, perform dose-response curves to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Kinase Selectivity Profiling
To determine the selectivity of LDN-209929, its inhibitory activity was tested against a panel of other kinases, with a particular focus on DYRK2 due to its structural similarity to haspin.
Protocol Details:
-
Kinase Panel: A panel of purified, active kinases (including DYRK2) is used.
-
Assay Conditions: The kinase assays for each enzyme are performed under their optimized conditions (e.g., specific substrate, ATP concentration, buffer components).
-
Inhibitor Concentration: LDN-209929 is tested at a range of concentrations to determine the IC₅₀ for each kinase in the panel.
-
Data Analysis: The IC₅₀ value for haspin is compared to the IC₅₀ values for other kinases to determine the selectivity ratio. For example, the 180-fold selectivity over DYRK2 was calculated by dividing the IC₅₀ for DYRK2 by the IC₅₀ for haspin.[4]
Future Directions
The potent and selective inhibition of haspin kinase by this compound makes it a valuable tool for further preclinical research. Future studies should focus on:
-
Cellular Activity: Evaluating the anti-proliferative effects of LDN-209929 in a panel of cancer cell lines to identify sensitive tumor types.
-
In Vivo Efficacy: Assessing the anti-tumor activity of LDN-209929 in animal models of cancer, such as xenograft models.[6]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of LDN-209929 to evaluate its drug-like properties.[7]
-
Biomarker Development: Identifying potential biomarkers of haspin inhibition (e.g., levels of H3T3ph) that could be used to monitor the activity of LDN-209929 in preclinical and clinical settings.
Conclusion
This compound is a potent and selective inhibitor of haspin kinase with a clear mechanism of action involving the disruption of a key mitotic signaling pathway. The preclinical data generated to date provide a strong rationale for its further investigation as a potential anti-cancer therapeutic. The detailed experimental protocols provided in this guide will be a valuable resource for researchers working to further elucidate the therapeutic potential of haspin kinase inhibition.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical and clinical studies into the bioactivity of low-dose naltrexone (LDN) for oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Interplay Between LDN-209929 Dihydrochloride and Histone H3 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence linking LDN-209929 dihydrochloride (B599025) to histone H3 phosphorylation is not currently available in published scientific literature. This technical guide, therefore, explores a potential, hypothetical connection based on the known mechanisms of structurally related compounds and the established signaling pathways governing histone H3 phosphorylation. The information presented herein is intended for research and informational purposes only.
Introduction
Histone H3 phosphorylation is a critical post-translational modification that plays a pivotal role in the regulation of chromatin structure and gene expression. This dynamic process is implicated in diverse cellular events, including mitosis, meiosis, transcriptional activation, and DNA damage response.[1] The phosphorylation of specific serine and threonine residues on the N-terminal tail of histone H3 is orchestrated by a variety of protein kinases, which act as key signaling nodes in response to extracellular and intracellular cues.
LDN-209929 dihydrochloride is a small molecule inhibitor. While its direct targets are not extensively characterized in public literature, its structural analog, LDN-193189, is a well-documented and potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[2][3][4][5] Specifically, LDN-193189 targets the Type I BMP receptors, ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA), thereby inhibiting both the canonical Smad and non-canonical non-Smad signaling pathways.[2][4][5]
This guide will delve into the known targets of the related compound LDN-193189 and the kinases responsible for histone H3 phosphorylation to postulate a potential, indirect mechanism by which a compound like LDN-209929 could influence this crucial epigenetic modification.
Quantitative Data on Related Compounds and Histone H3 Kinases
Given the absence of direct data for LDN-209929 and histone H3 phosphorylation, the following tables summarize the known inhibitory activities of the related compound, LDN-193189, and a list of key kinases known to phosphorylate histone H3.
Table 1: Inhibitory Activity of LDN-193189 on BMP Signaling Pathway Kinases
| Target Kinase | IC50 (nM) | Pathway | Reference |
| ALK2 (ACVR1) | ~5 | BMP Signaling | [4] |
| ALK3 (BMPR1A) | ~30 | BMP Signaling | [4] |
Table 2: Major Kinases Involved in Histone H3 Phosphorylation
| Kinase | Histone H3 Residue(s) | Cellular Process | Reference |
| Aurora Kinase A/B | Ser10, Ser28 | Mitosis, Meiosis | [1][6] |
| Mitogen- and stress-activated kinase 1 (MSK1) | Ser10, Ser28 | Transcriptional Activation | [6] |
| Ribosomal S6 kinase 2 (RSK2) | Ser10 | Transcriptional Activation | [6] |
| Vaccinia-related kinase 1 (VRK1) | Thr3, Ser10 | Mitosis | [7] |
| Protein Kinase C delta (PKCδ) | Ser10 | Apoptosis | [8] |
| p21-activated kinase 1 (Pak1) | Ser10 | Mitosis | [9] |
Postulated Signaling Pathway and Mechanism of Action
The potential, indirect influence of an LDN compound on histone H3 phosphorylation would likely be mediated through the inhibition of non-Smad BMP signaling pathways. Several kinases that are known to phosphorylate histone H3 are downstream effectors in these pathways. For instance, the p38 MAP kinase and Akt pathways can be activated by BMP signaling.[2][5] Inhibition of the upstream BMP receptors by a compound like LDN-209929 could, therefore, lead to a downstream reduction in the activity of these kinases, and consequently, a decrease in the phosphorylation of histone H3 at specific residues.
References
- 1. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Histone H3 Phosphorylation by Vaccinia-Related Kinase 1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic Phosphorylation of Histone H3 on Ser-10 by Protein Kinase Cδ | PLOS One [journals.plos.org]
- 9. p21-activated kinase 1 interacts with and phosphorylates histone H3 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor for Cell Cycle Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1] With a half-maximal inhibitory concentration (IC50) of 55 nM for Haspin kinase, LDN-209929 exhibits high selectivity, being 180-fold more selective for Haspin over the dual-specificity tyrosine-regulated kinase 2 (DYRK2). This specificity makes it a valuable tool for dissecting the intricate processes of cell division and exploring potential therapeutic interventions for diseases characterized by uncontrolled cell proliferation, such as cancer.
Haspin kinase is essential for the proper alignment and segregation of chromosomes during mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic progression.[2][3][4][5][6] By inhibiting Haspin, LDN-209929 disrupts this critical signaling cascade, leading to defects in chromosome segregation and ultimately, cell cycle arrest, primarily at the G2/M phase.[7][8]
This technical guide provides a comprehensive overview of LDN-209929 dihydrochloride in the context of cell cycle research. It details the mechanism of action, summarizes the quantitative effects of Haspin inhibition on cell cycle distribution, provides a detailed experimental protocol for cell cycle analysis, and presents key signaling pathways and workflows in clear, visual formats.
Mechanism of Action of LDN-209929
LDN-209929 is an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrates, most notably histone H3. The inhibition of H3T3 phosphorylation disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint (SAC).[9][10] Consequently, the inhibition of Haspin by LDN-209929 leads to a cascade of mitotic defects, including chromosome misalignment and, ultimately, an arrest in the G2/M phase of the cell cycle.[7][8]
Role of Haspin Kinase in the Cell Cycle
Haspin kinase activity is tightly regulated throughout the cell cycle, with its expression remaining relatively constant.[3] Its activation during mitosis is triggered by phosphorylation from key cell cycle regulators, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1).[2][5] Once activated, Haspin phosphorylates histone H3 at threonine 3. This phosphorylation event is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres. The proper localization of the CPC is vital for ensuring the fidelity of chromosome segregation.
The following diagram illustrates the signaling pathway involving Haspin kinase during mitosis:
Quantitative Effects of Haspin Inhibition on Cell Cycle Distribution
The following table summarizes the effects of the Haspin inhibitor CHR-6494 on the cell cycle distribution of various breast cancer cell lines.
| Cell Line | Treatment (CHR-6494) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MDA-MB-231 | Control (DMSO) | 65.2 ± 1.1 | 17.1 ± 1.0 | 17.7 ± 0.6 | [7] |
| 500 nM | 59.8 ± 1.0 | 14.8 ± 0.5 | 25.4 ± 0.5 | [7] | |
| 1000 nM | 58.9 ± 2.0 | 14.8 ± 0.5 | 26.3 ± 1.5 | [7] | |
| SKBR3 | Control (DMSO) | 60.1 ± 1.5 | 22.2 ± 1.0 | 17.7 ± 0.7 | [7] |
| 500 nM | 56.4 ± 1.8 | 22.1 ± 1.0 | 21.5 ± 0.8 | [7] | |
| 1000 nM | 52.1 ± 2.0 | 20.9 ± 1.2 | 27.0 ± 1.0 | [7] | |
| MCF7 | Control (DMSO) | 67.8 ± 1.2 | 18.5 ± 0.8 | 13.7 ± 0.5 | [7] |
| 500 nM | 62.1 ± 1.5 | 17.9 ± 0.7 | 20.0 ± 0.8 | [7] | |
| 1000 nM | 59.8 ± 1.7 | 17.5 ± 0.9 | 22.7 ± 1.0 | [7] |
Data are presented as mean ± standard deviation.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of a Haspin kinase inhibitor, such as LDN-209929, on the cell cycle distribution of a cancer cell line using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of LDN-209929 or the vehicle control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a histogram to visualize the distribution of cells based on their DNA content (G0/G1, S, and G2/M phases).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
The following diagram illustrates the experimental workflow for cell cycle analysis:
Conclusion
This compound is a powerful research tool for investigating the role of Haspin kinase in cell cycle regulation. Its high potency and selectivity allow for precise interrogation of the mitotic machinery. The expected outcome of treating proliferating cells with LDN-209929 is a dose-dependent arrest at the G2/M phase of the cell cycle, a consequence of disrupting the critical Haspin-H3T3ph-CPC signaling axis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize LDN-209929 in their cell cycle studies and to further explore the therapeutic potential of Haspin inhibition.
References
- 1. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Polo‐like kinase‐1 triggers histone phosphorylation by Haspin in mitosis | EMBO Reports [link.springer.com]
- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Low-Dose Naltrexone (LDN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Low-Dose Naltrexone (B1662487) (LDN), a compound investigated for its immunomodulatory and anti-proliferative properties.
Introduction
Naltrexone is a non-selective opioid receptor antagonist. At low doses, typically ranging from 1 to 5 mg daily, it exhibits paradoxical anti-inflammatory and immunomodulatory effects. This has led to its investigation in a variety of conditions, including chronic pain, autoimmune diseases, and cancer.[1][2][3][4] The primary mechanisms of action at these low concentrations are believed to be distinct from the complete opioid receptor blockade seen at higher doses used for addiction treatment.[1][2]
Mechanism of Action
The proposed mechanisms of action for Low-Dose Naltrexone are twofold:
-
Transient Opioid Receptor Blockade: LDN transiently blocks opioid receptors, leading to a compensatory upregulation of endogenous opioids (like endorphins and enkephalins) and their receptors.[1] This can result in enhanced pain relief and a sense of well-being once the blockade subsides.
-
Toll-Like Receptor 4 (TLR4) Antagonism: LDN also acts as an antagonist of Toll-like receptor 4 (TLR4), which is expressed on immune cells such as microglia in the central nervous system.[1][2][5] By blocking TLR4 signaling, LDN can reduce the production of pro-inflammatory cytokines, thereby attenuating neuroinflammation.[1][2]
Signaling Pathway of Low-Dose Naltrexone (LDN)
Experimental Protocols
The following are example protocols for in vitro studies investigating the effects of LDN. Researchers should optimize these protocols for their specific cell types and experimental questions.
1. Cell Proliferation Assay in Cancer Cell Lines
This protocol is designed to assess the effect of LDN on the proliferation of cancer cells.
-
Cell Lines: Human colorectal cancer cell lines (e.g., SW480, HCT116) or human cervical cancer cell lines (e.g., HeLa, SiHa).[6]
-
Reagents:
-
LDN (Naltrexone hydrochloride)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of LDN in sterile water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 mg/mL to 1 mg/mL).[6]
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of LDN. Include a vehicle control (medium without LDN).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Microglia Activation Assay
This protocol is for evaluating the effect of LDN on the activation of microglial cells.
-
Reagents:
-
Procedure:
-
Plate BV-2 cells on glass coverslips in 24-well plates.
-
To induce a pro-inflammatory state, pre-treat cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.[1][5]
-
Treat the stimulated cells with LDN (e.g., 100 µM) for an additional 24 hours.[1][5] Include a control group with LPS/IFN-γ stimulation but without LDN treatment.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the expression of iNOS and CD206 to assess the shift in microglial phenotype.
-
Experimental Workflow for In Vitro LDN Studies
Data Presentation
The following tables summarize representative quantitative data for LDN from in vitro studies. Note that specific values can vary significantly based on the cell line, assay conditions, and duration of treatment.
Table 1: Effect of LDN on Cancer Cell Proliferation
| Cell Line | LDN Concentration | Incubation Time | Effect | Reference |
| SW480 (colorectal) | 1 mg/mL | Not Specified | Significant inhibition of cell growth | [6] |
| HCT116 (colorectal) | 1 mg/mL | Not Specified | Significant inhibition of cell growth | [6] |
| Ovarian Cancer Cells | Not Specified | 6 hours every 2 days | Reduced DNA synthesis and cell replication | [7] |
Table 2: Effect of LDN on Microglial Phenotype
| Cell Line | LDN Concentration | Treatment Duration | Key Finding | Reference |
| BV-2 (microglia) | 100 µM | 24 hours | Shift from pro-inflammatory (iNOShigh) to anti-inflammatory (CD206high) phenotype | [1][5] |
Table 3: Effect of LDN on Cytokine Levels
| Study Population | LDN Dosage | Treatment Duration | Cytokine Change | Reference |
| Women with Fibromyalgia | 4.5 mg/day | 8 weeks | Significant reduction in several pro-inflammatory cytokines | [8] |
Conclusion
Low-Dose Naltrexone demonstrates interesting immunomodulatory and anti-proliferative effects in preclinical models. The provided protocols offer a starting point for researchers wishing to investigate the mechanisms and potential applications of LDN in various in vitro systems. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Immunometabolic Modulatory Role of Naltrexone in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunometabolic Modulatory Role of Naltrexone in BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gidoctor.net [gidoctor.net]
- 8. Reduced Pro-Inflammatory Cytokines after Eight Weeks of Low-Dose Naltrexone for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-209929 Dihydrochloride Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LDN-209929 dihydrochloride (B599025) solutions for use in biological research. LDN-209929 is a potent and selective inhibitor of Haspin kinase, a key regulator of mitosis.
Introduction
LDN-209929 dihydrochloride is a valuable chemical tool for studying the roles of Haspin kinase in cell division and its potential as a therapeutic target in oncology.[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is essential for the correct localization and function of the Chromosomal Passenger Complex (CPC), which ensures proper chromosome alignment and segregation.[4] Inhibition of Haspin with LDN-209929 disrupts these processes, leading to mitotic defects and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 405.77 g/mol | |
| IC₅₀ (Haspin) | 55 nM | |
| IC₅₀ (DYRK2) | 9.9 µM | |
| Solubility (DMSO) | ≥ 33.33 mg/mL (82.14 mM) | |
| Storage (Solid) | 4°C, sealed from moisture | |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.058 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.058 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or on a heat block at a temperature not exceeding 60°C can be applied. Intermittent vortexing during warming is recommended.
-
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note on DMSO: The use of anhydrous DMSO is recommended as hygroscopic DMSO can affect the solubility and stability of the compound.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing an in vivo formulation of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add 45% saline to the mixture and mix thoroughly to obtain a clear, homogenous solution. The final concentration of LDN-209929 in this formulation will depend on the concentration of the initial DMSO stock. For example, using a 25 mg/mL DMSO stock will result in a final concentration of 2.5 mg/mL.
Signaling Pathway and Experimental Workflow
Haspin Kinase Signaling Pathway in Mitosis
The following diagram illustrates the signaling pathway involving Haspin kinase during mitosis. Upstream kinases Cdk1 and Plk1 activate Haspin, which then phosphorylates Histone H3 at Threonine 3. This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), leading to its localization at the centromere and ensuring proper chromosome segregation.
Caption: Haspin kinase signaling cascade in mitosis.
Experimental Workflow: Investigating the Effect of LDN-209929 on Mitosis
This diagram outlines a typical experimental workflow to assess the impact of LDN-209929 on cell cycle progression and mitotic events.
Caption: Workflow for studying LDN-209929 effects.
References
- 1. grantome.com [grantome.com]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-209929 dihydrochloride, a Potent Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Unlike many compounds with the "LDN" prefix, which are often associated with ALK2 inhibition, LDN-209929 is a selective inhibitor of Haspin kinase. Its primary molecular target is the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical signaling event for the proper alignment of chromosomes during cell division.[1] This document provides detailed application notes and experimental protocols for the in vitro use of LDN-209929 dihydrochloride, intended to guide researchers in its effective application for studying Haspin kinase function and for potential therapeutic development.
Data Presentation
The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data.
| Compound | Target Kinase | Assay Type | IC50 | Selectivity | Reference |
| This compound | Haspin | Biochemical | 55 nM | 180-fold vs. DYRK2 (IC50 = 9.9 µM) | MedChemExpress |
Signaling Pathway
Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at threonine 3. This phosphorylation event (H3T3ph) creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events. The recruitment of the CPC to the centromere is essential for proper chromosome alignment at the metaphase plate and for the accurate segregation of chromosomes into daughter cells. Inhibition of Haspin kinase by LDN-209929 prevents H3T3 phosphorylation, leading to the mislocalization of the CPC and resulting in mitotic defects and potentially, cell cycle arrest or apoptosis in rapidly dividing cells.[1][2][3]
Experimental Protocols
In Vitro Haspin Kinase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro kinase activity of Haspin and the inhibitory potency of this compound.[4][5]
Materials:
-
Recombinant full-length or kinase domain of human Haspin
-
Biotinylated Histone H3 (1-21) peptide substrate
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop/Detection buffer (e.g., 20 mM EDTA in kinase reaction buffer)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in kinase reaction buffer to achieve a range of desired concentrations for IC50 determination.
-
Assay Plate Preparation: Add 2 µL of the diluted LDN-209929 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing recombinant Haspin kinase and biotinylated Histone H3 peptide in kinase reaction buffer. Add 4 µL of this mix to each well. The final concentrations should be optimized, but a starting point is 0.5-2 nM Haspin and 100-200 nM peptide.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add 4 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for Haspin (typically 10-50 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the Europium-labeled anti-phospho-H3T3 antibody and SA-APC to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Histone H3 Threonine 3 Phosphorylation
This protocol describes a cell-based assay to determine the effective concentration (EC50) of this compound for inhibiting H3T3 phosphorylation in a cellular context using immunofluorescence or a cell-based ELISA.
Materials:
-
A suitable cancer cell line with a high mitotic index (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Nocodazole (B1683961) or other mitotic arresting agent (optional, to increase mitotic population)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
96-well imaging plates or standard culture plates for ELISA
-
High-content imaging system or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the assay.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control. To enrich for mitotic cells, co-treatment with a mitotic arresting agent like nocodazole (e.g., 100 ng/mL) can be performed.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-H3T3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the phospho-H3T3 signal within the DAPI-stained nuclei of mitotic cells (identified by condensed chromatin).
-
Plot the percentage of inhibition of the phospho-H3T3 signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
For a cell-based ELISA , after fixation and permeabilization, the primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is then read on a microplate reader.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and is not independently verified. Researchers should optimize these protocols for their specific experimental systems.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grantome.com [grantome.com]
- 3. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LDN-209929 Dihydrochloride in Haspin Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase.[1][2][3][4][5] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3][6] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[6] Inhibition of Haspin kinase disrupts this process, leading to mitotic defects and making it an attractive target for anti-cancer drug development.[7][8][9] LDN-209929 serves as a valuable chemical probe for studying the biological functions of Haspin and for validating its potential as a therapeutic target.
Mechanism of Action
LDN-209929 acts as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrate, histone H3. The primary downstream effect of Haspin inhibition by LDN-209929 is the reduction of histone H3 threonine 3 phosphorylation (H3T3ph). This, in turn, disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromeres during mitosis, leading to chromosome misalignment and mitotic arrest.[6]
Quantitative Data
The following table summarizes the in vitro potency and selectivity of LDN-209929 dihydrochloride.
| Target | IC50 | Notes |
| Haspin Kinase | 55 nM | Potent inhibition of the primary target.[1][2][3][4][6][10] |
| DYRK2 | 9.9 µM | Demonstrates approximately 180-fold selectivity over DYRK2.[1][2][3][4][6][10] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a TR-FRET-based assay to measure the in vitro activity of Haspin kinase and the inhibitory effect of LDN-209929. The assay detects the phosphorylation of a biotinylated histone H3 peptide substrate.[8]
Materials:
-
Recombinant human Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35[11]
-
Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (APC)
-
Stop Solution: 50 mM EDTA
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle) and a control without enzyme (background).
-
Reaction Setup:
-
Add 2 µL of the diluted LDN-209929 or control to the wells of a 384-well plate.
-
Add 3 µL of a solution containing Haspin kinase and biotinylated H3 peptide in Assay Buffer. The final concentration of Haspin should be in the low nanomolar range (e.g., 0.05 nM) and the H3 peptide at its Km concentration (e.g., 0.1 µM).[8]
-
Pre-incubate the plate at room temperature for 20 minutes.[8]
-
-
Initiation of Kinase Reaction:
-
Termination and Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the LDN-209929 concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
This protocol describes a cell-based assay to evaluate the effect of LDN-209929 on the phosphorylation of histone H3 at threonine 3 in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy-grade plates or coverslips
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips or into microplates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-24 hours). Include a DMSO-only vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-H3 (Thr3) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in Blocking Buffer for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides or directly image the microplate.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intensity of the phospho-H3 (Thr3) signal within the nucleus (defined by DAPI staining).
-
Determine the concentration-dependent effect of LDN-209929 on H3T3 phosphorylation.
-
Visualizations
References
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Haspin Kinase — TargetMol Chemicals [targetmol.com]
- 5. Haspin Kinase | BioChemPartner [biochempartner.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LDN-209929 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it targets the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I BMP receptor.[1][2] Aberrant BMP signaling is implicated in a variety of diseases, making inhibitors like LDN-209929 valuable research tools and potential therapeutic agents.[3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity and mechanism of action of LDN-209929 dihydrochloride.
The BMP signaling cascade is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors.[5][6] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8).[2][5] Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5]
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-209929.
Caption: BMP signaling pathway and inhibition by LDN-209929.
Key Cell-Based Assays
Several cell-based assays can be employed to evaluate the efficacy and mechanism of LDN-209929. These include:
-
SMAD1/5/8 Phosphorylation Assay: Directly measures the inhibition of ALK2 kinase activity by quantifying the phosphorylation of its immediate downstream targets.
-
Alkaline Phosphatase (ALP) Activity Assay: A functional assay that measures a downstream marker of osteogenic differentiation induced by BMP signaling.[3][4]
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay: Quantifies the transcriptional activity of the SMAD complex, providing a readout of the entire pathway's activity.[4]
-
ALK2 Kinase Activity Assay (In-Cell): Directly measures the engagement and inhibition of ALK2 within a cellular context.
Data Presentation
The following tables summarize hypothetical quantitative data for LDN-209929 in the described assays.
Table 1: Inhibition of SMAD1/5/8 Phosphorylation
| LDN-209929 (nM) | % Inhibition of p-SMAD1/5/8 |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 75.3 |
| 100 | 98.1 |
| 1000 | 99.5 |
| IC50 (nM) | ~5 |
Table 2: Inhibition of Alkaline Phosphatase (ALP) Activity
| LDN-209929 (nM) | % Inhibition of ALP Activity |
| 1 | 8.1 |
| 10 | 45.6 |
| 100 | 92.3 |
| 1000 | 99.2 |
| 10000 | 99.8 |
| IC50 (nM) | ~15 |
Table 3: Inhibition of BRE-Luciferase Reporter Activity
| LDN-209929 (nM) | % Inhibition of Luciferase Activity |
| 0.5 | 10.5 |
| 5 | 52.1 |
| 50 | 95.7 |
| 500 | 99.6 |
| 5000 | 99.9 |
| IC50 (nM) | ~4.5 |
Table 4: In-Cell ALK2 Kinase Inhibition (NanoBRET Assay)
| LDN-209929 (nM) | % ALK2 Engagement |
| 0.2 | 3.7 |
| 2 | 30.1 |
| 20 | 85.4 |
| 200 | 99.0 |
| 2000 | 99.7 |
| IC50 (nM) | ~3 |
Experimental Protocols
SMAD1/5/8 Phosphorylation Assay (In-Cell Western)
Principle: This assay quantifies the level of phosphorylated SMAD1/5/8 in cells stimulated with a BMP ligand in the presence or absence of LDN-209929.
Workflow Diagram:
Caption: In-Cell Western workflow for p-SMAD1/5/8.
Protocol:
-
Cell Seeding: Seed C2C12 cells (or other BMP-responsive cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations to the wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP-2) to all wells except the negative control and incubate for 1 hour at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash the wells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against phosphorylated SMAD1/5/8 and a normalization control protein (e.g., total SMAD1 or a housekeeping protein like GAPDH).
-
Secondary Antibody Incubation: Wash the wells and incubate with species-specific, fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the wells and acquire images using a high-content imaging system or a plate reader capable of measuring fluorescence.
-
Data Analysis: Normalize the p-SMAD1/5/8 signal to the control protein signal. Calculate the percent inhibition for each concentration of LDN-209929 relative to the BMP-stimulated vehicle control.
Alkaline Phosphatase (ALP) Activity Assay
Principle: This assay measures the activity of ALP, an enzyme upregulated during osteoblast differentiation, which is a downstream effect of BMP signaling.
Workflow Diagram:
Caption: Workflow for the ALP activity assay.
Protocol:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at 5 x 10^3 cells/well in growth medium.
-
Treatment: After 24 hours, replace the medium with differentiation medium containing a BMP ligand (e.g., 100 ng/mL BMP-2) and serial dilutions of LDN-209929.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well and incubate at 37°C until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding NaOH.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein content in each well (determined by a BCA or Bradford assay). Calculate the percent inhibition for each LDN-209929 concentration.
BRE-Luciferase Reporter Assay
Principle: This assay utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of a BMP-responsive element (BRE). Inhibition of the BMP pathway by LDN-209929 will result in a decrease in luciferase expression.[4]
Workflow Diagram:
Caption: Workflow for the BRE-luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed C2C12 or HepG2 cells stably expressing a BRE-luciferase reporter construct in a 96-well plate.[4]
-
Inhibitor Treatment: The following day, pre-treat the cells with serial dilutions of LDN-209929 for 1 hour.
-
BMP Stimulation: Add a BMP ligand (e.g., 25 ng/mL BMP-2) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each concentration of LDN-209929.
In-Cell ALK2 Kinase Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of a fluorescent tracer to ALK2 within living cells. Competitive binding by LDN-209929 displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[1]
Workflow Diagram:
Caption: Workflow for the NanoBRET™ ALK2 assay.
Protocol:
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc-ALK2 fusion protein into a 384-well plate.[1]
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-11.[1]
-
Inhibitor Treatment: Add serial dilutions of LDN-209929 to the wells and incubate for 1 hour at 37°C.[1]
-
Signal Measurement: Measure the BRET signal using a plate reader equipped for BRET measurements.[1]
-
Data Analysis: Calculate the IC50 value from the dose-response curve of LDN-209929.[1]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Low-Dose Naltrexone (LDN) in Cancer Cell Lines
Disclaimer: Initial searches for "LDN-209929 dihydrochloride" did not yield any relevant results in the context of cancer cell line research. The following information is based on the widely studied compound Low-Dose Naltrexone (B1662487) (LDN) , which is presumed to be the intended subject of this inquiry.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Low-Dose Naltrexone (LDN), typically administered in doses ranging from 1 to 5 mg, is an opioid antagonist that has garnered interest for its potential applications in oncology.[1] Unlike its higher-dose counterpart used for opioid addiction treatment, LDN exhibits a unique mechanism of action that includes the modulation of the immune system and direct effects on cancer cell signaling pathways.[2][3] LDN's primary mechanism involves the transient blockade of the Opioid Growth Factor receptor (OGFr), which leads to a compensatory upregulation of both the Opioid Growth Factor (OGF, also known as [Met5]-enkephalin) and its receptor.[4][5] This upregulation of the OGF-OGFr axis is believed to inhibit cancer cell proliferation.[1] Additionally, LDN has been shown to exert anti-inflammatory effects through the antagonism of Toll-like receptors (TLRs), further contributing to its potential anti-cancer activity.[2][6]
These application notes provide a summary of the reported effects of LDN on cancer cell lines, detailed protocols for key in vitro assays, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation: Effects of LDN on Cancer Cell Lines
The following tables summarize the available quantitative data on the effects of Low-Dose Naltrexone on various cancer cell lines.
Table 1: Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | LDN Concentration | Incubation Time | Result | Reference |
| Hela | Cervical Cancer | CCK-8 | 1.26 mg/mL | 48 hours | IC50 | [1][7] |
| Hela, Siha | Cervical Cancer | CCK-8 | 0.5 - 5 mg/mL | 48 hours | Dose-dependent inhibition (17-95%) | [1][7] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | Priming with LDN + Oxaliplatin increased cell killing from 14% to 49% | [8] |
| SW480, HCT116 | Colorectal Cancer | Colony Formation | 1 mg/mL | Not Specified | Significant delay in colony formation | [7] |
Table 2: Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Assay | Effect | Mechanism | Reference |
| HCT116, A549 | Colorectal, Lung | Flow Cytometry | Increased sub-G1 peak | Apoptosis | [7] |
| Various | Not Specified | Gene Expression | Upregulation of pro-apoptotic genes | Increased BAD and BIK1 expression | [8] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Inhibition of proliferation | Upregulation of p16 and p21 | [4] |
Signaling Pathways and Mechanisms of Action
LDN's anti-cancer effects are attributed to two primary signaling pathways: the modulation of the OGF-OGFr axis and the antagonism of Toll-Like Receptors.
OGF-OGFr Signaling Pathway
LDN transiently blocks the Opioid Growth Factor receptor (OGFr). This intermittent blockade leads to a compensatory increase in the production of both OGF and OGFr. The subsequent binding of OGF to the upregulated OGFr activates downstream signaling that involves cyclin-dependent kinase inhibitors, such as p21 and p16, leading to cell cycle arrest and inhibition of proliferation.[4][5]
Caption: OGF-OGFr signaling pathway modulated by Low-Dose Naltrexone.
Toll-Like Receptor (TLR) Signaling Pathway
LDN can act as an antagonist to Toll-Like Receptors, particularly TLR4 and TLR7/8/9.[1][2] By blocking these receptors on immune and cancer cells, LDN can inhibit downstream pro-inflammatory signaling cascades, such as the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6, which are often implicated in promoting cancer growth and creating an immunosuppressive tumor microenvironment.[2][6]
Caption: Toll-Like Receptor (TLR) signaling antagonism by LDN.
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the effects of LDN on cancer cell lines.
Cell Viability Assessment using MTT Assay
This protocol is for determining the dose-dependent effect of LDN on the viability of cancer cell lines.
References
- 1. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Low Doses Naltrexone: The Potential Benefit Effects for its Use in Patients with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose naltrexone targets the opioid growth factor-opioid growth factor receptor pathway to inhibit cell proliferation: mechanistic evidence from a tissue culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose Naltrexone Targets the Opioid Growth Factor... (Abstract) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
- 6. THE PCCA BLOG | Low-Dose Naltrexone in the Oncology Setting [pccarx.com]
- 7. mdpi.com [mdpi.com]
- 8. Naltrexone at low doses upregulates a unique gene expression... (Abstract) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
Application Notes and Protocols for Immunofluorescence Staining with Low-Dose Naltrexone (LDN)
Disclaimer: The compound "LDN-209929 dihydrochloride" was not specifically identified in the available scientific literature. The following application notes and protocols are based on the widely researched compound Low-Dose Naltrexone (B1662487) (LDN) , assuming this is the compound of interest.
Application Notes
Introduction
Low-Dose Naltrexone (LDN) is the administration of the opioid antagonist naltrexone at doses significantly lower than those used for opioid and alcohol dependence.[1][2] LDN has garnered considerable interest for its paradoxical anti-inflammatory and immunomodulatory effects.[3][4] Its mechanism of action is primarily attributed to the transient blockade of opioid receptors and the antagonism of Toll-like receptor 4 (TLR4).[1][3] These actions lead to a re-regulation of the immune system, including the modulation of microglial cells and the reduction of pro-inflammatory cytokines.[1][3]
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression of specific proteins within cells or tissues. When studying the effects of LDN, immunofluorescence can be employed to observe changes in key inflammatory and immune markers, providing insights into its cellular and molecular mechanisms. This document provides a detailed protocol for immunofluorescence staining of cells treated with LDN.
Mechanism of Action of LDN
LDN exerts its effects through a dual mechanism:
-
Transient Opioid Receptor Blockade: By temporarily blocking opioid receptors, LDN induces a compensatory upregulation of endogenous opioids (endorphins and enkephalins) and their receptors.[2] This can lead to enhanced pain relief and a sense of well-being.
-
Toll-like Receptor 4 (TLR4) Antagonism: LDN acts as an antagonist to TLR4, a key receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses.[1][5] By inhibiting TLR4 signaling, LDN can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and modulate the activity of immune cells like microglia.[1][4]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of naltrexone on intracellular cytokine production in human peripheral blood mononuclear cells (PBMCs). While the original study used flow cytometry, the principle of measuring fluorescence intensity of intracellular markers is analogous to quantitative immunofluorescence microscopy.
Table 1: Effect of Naltrexone on Intracellular Cytokine Expression
| Cell Type | Stimulant | Target Protein | Treatment | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| Monocytes | R848 (TLR7/8 agonist) | IL-6 | Control | 1500 |
| Naltrexone (200 µM) | 800 | |||
| R848 (TLR7/8 agonist) | TNF-α | Control | 2500 | |
| Naltrexone (200 µM) | 1200 | |||
| pDCs | CpG (TLR9 agonist) | IL-6 | Control | 1200 |
| Naltrexone (200 µM) | 600 | |||
| CpG (TLR9 agonist) | TNF-α | Control | 2000 | |
| Naltrexone (200 µM) | 900 |
Data adapted from a study by Cant et al. (2017), which demonstrated that naltrexone inhibits the production of IL-6 and TNF-α in monocytes and plasmacytoid dendritic cells (pDCs) following stimulation with TLR ligands.[4]
Experimental Protocols
This protocol provides a general guideline for immunofluorescence staining of cultured cells treated with LDN. Optimization may be required for specific cell types, antibodies, and imaging systems.
Materials
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Low-Dose Naltrexone (LDN) solution
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary antibodies against target proteins of interest
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[6]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired concentration of LDN in pre-warmed cell culture medium. A vehicle control (e.g., DMSO or the solvent used for LDN) should be run in parallel.
-
Aspirate the old medium and add the LDN-containing medium or vehicle control medium to the cells.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 10-20 minutes at room temperature.[7]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5-10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[7]
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
During the final washes, a nuclear counterstain like DAPI or Hoechst can be added.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images using consistent settings for all experimental conditions to allow for quantitative comparison.
-
Analyze the images using appropriate software to quantify fluorescence intensity or protein localization.
-
Mandatory Visualization
Signaling Pathway
Caption: LDN's antagonistic effect on the TLR4 signaling pathway.
Experimental Workflow
Caption: Workflow for immunofluorescence staining after LDN treatment.
References
- 1. gethealthspan.com [gethealthspan.com]
- 2. Naltrexone at low doses upregulates a unique gene expression not seen with normal doses: Implications for its use in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunometabolic Modulatory Role of Naltrexone in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naltrexone Inhibits IL-6 and TNFα Production in Human Immune Cell Subsets following Stimulation with Ligands for Intracellular Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Innate Immune Recognition of Opioid Inactive Isomer (+)-Naltrexone Derived Toll-like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Pro-Inflammatory Cytokines after Eight Weeks of Low-Dose Naltrexone for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Application Notes and Protocols for Western Blot Analysis Following LDN-209929 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3). This phosphorylation event is a key component of the histone code and is essential for the proper alignment of chromosomes during cell division. By inhibiting haspin, LDN-209929 disrupts this critical mitotic process, leading to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis in proliferating cells. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of LDN-209929 dihydrochloride treatment, with a focus on key signaling pathways and molecular markers.
Mechanism of Action of LDN-209929
LDN-209929 acts as an ATP-competitive inhibitor of haspin kinase. The inhibition of haspin kinase activity by LDN-209929 leads to a reduction in the phosphorylation of histone H3 at threonine 3. This, in turn, prevents the recruitment of the chromosomal passenger complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is vital for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint. The delocalization of the CPC due to haspin inhibition results in chromosome misalignment, mitotic arrest, and the induction of apoptosis.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cells treated with a haspin inhibitor. While this data was generated using CHR-6494, a compound with a similar mechanism of action to LDN-209929, it provides a strong indication of the expected outcomes. Researchers should generate their own dose-response and time-course data for LDN-209929 in their specific cellular models.
Table 1: Dose-Dependent Effect of Haspin Inhibitor on Phospho-Histone H3 (Thr3) Levels
| Treatment Concentration (nM) | Relative Phospho-H3 (Thr3) Level (%) |
| 0 (Vehicle) | 100 |
| 10 | 75 |
| 50 | 40 |
| 100 | 15 |
| 500 | <5 |
Cells were treated with the indicated concentrations of a haspin inhibitor for 24 hours prior to lysis and Western blot analysis. Data is normalized to the vehicle control.
Table 2: Time-Course of Haspin Inhibitor Effect on Key Protein Markers
| Time after Treatment (hours) | Relative Phospho-H3 (Thr3) Level (%) | Relative Cleaved PARP Level (%) | Relative Cyclin B1 Level (%) |
| 0 | 100 | 100 | 100 |
| 6 | 60 | 120 | 110 |
| 12 | 25 | 250 | 150 |
| 24 | <10 | 500 | 90 |
| 48 | <5 | 800 | 40 |
Cells were treated with an effective concentration of a haspin inhibitor (e.g., 100 nM) and harvested at the indicated time points for Western blot analysis. Data is normalized to the 0-hour time point.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as recommended by the supplier). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments: Treat cells with a range of LDN-209929 concentrations for a fixed period (e.g., 24 hours). Include a vehicle-only control.
-
For time-course experiments: Treat cells with a fixed concentration of LDN-209929 and harvest at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for the Western blot.
Protocol 2: Western Blot Analysis
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (see Table 3 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change after LDN-209929 Treatment | Function/Significance |
| Phospho-Histone H3 (Thr3) | Decrease | Direct target of haspin kinase |
| Total Histone H3 | No change | Loading control for histone modifications |
| Haspin | No change | To confirm haspin protein expression |
| Aurora B | No change | Key component of the CPC |
| Phospho-Histone H3 (Ser10) | Variable | Marker of mitosis, may be affected downstream |
| Cyclin A | Decrease (at later time points) | Cell cycle progression (S/G2 phase) |
| Cyclin B1 | Accumulation followed by a decrease | Mitotic progression |
| Phospho-Cdk1 (Tyr15) | Accumulation | Mitotic entry |
| Cleaved PARP | Increase | Marker of apoptosis |
| Cleaved Caspase-3 | Increase | Key executioner of apoptosis |
| γ-H2AX | Increase | Marker of DNA damage |
| GAPDH / β-Actin | No change | Loading control |
Mandatory Visualization
Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-209929.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for In Vivo Studies of LDN-209929 (Low-Dose Naltrexone) Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo applications of LDN-209929 dihydrochloride, hereafter referred to as Low-Dose Naltrexone (B1662487) (LDN). Naltrexone, a non-selective opioid receptor antagonist, exhibits novel anti-inflammatory and immunomodulatory properties at low doses that are distinct from its effects at higher, standard doses used for opioid and alcohol dependence.[1][2] This document outlines the key mechanisms of action, summarizes quantitative data from preclinical in vivo studies, and provides detailed experimental protocols for researchers investigating the therapeutic potential of LDN in various disease models.
Mechanism of Action
The therapeutic effects of LDN are primarily attributed to two key mechanisms:
-
Transient Opioid Receptor Blockade: LDN transiently blocks opioid receptors for a few hours.[3] This temporary blockade is believed to induce a compensatory upregulation in the production of endogenous opioids (endorphins and enkephalins) and an increase in the sensitivity and density of opioid receptors.[1] This rebound effect is thought to contribute to analgesia and a sense of well-being.
-
Toll-Like Receptor 4 (TLR4) Antagonism: LDN also acts as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that, when activated, triggers pro-inflammatory signaling cascades.[1] By blocking TLR4 signaling on immune cells like microglia and macrophages, LDN can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting a potent anti-inflammatory effect.
The dual action of LDN on both the opioid and immune systems makes it a promising therapeutic candidate for a range of conditions, including chronic pain, autoimmune diseases, and certain cancers.[4][5]
Data Presentation: In Vivo Studies
The following tables summarize quantitative data from various preclinical in vivo studies investigating the effects of LDN.
Table 1: Effective Dosages of LDN in Rodent Models
| Animal Model | Disease/Condition | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Neuroblastoma | Cancer | Mouse | Subcutaneous (SC) | 0.1 | Reduced tumor incidence and delayed tumor appearance. | |
| Colon Tumor | Cancer | Mouse | Not Specified | Not Specified | 30% of LDN group had tumors >5mm³ vs. 100% in control. 2.4-fold delay in tumor appearance. | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Autoimmune Disease | Mouse | Intraperitoneal (IP) | 0.1 | Reduced clinical severity of the disease. | [7] |
| Collagen-Induced Arthritis | Inflammation | Rat | Not Specified | 10 | Superior anti-inflammatory effects compared to 5 and 20 mg/kg/day. | [8] |
| Crohn's Disease Model | Inflammation | Rat | Oral Gavage | 0.5 | Alleviated inflammation. | [9] |
Table 2: Pharmacokinetic Parameters of Naltrexone in Rats
| Parameter | Value | Route of Administration | Reference |
| Terminal Elimination Half-Life (t½) | 4.6 hours | Subcutaneous (SC) | [10] |
| Oral Bioavailability | 5 - 40% | Oral | [1] |
| Major Metabolite | 6-β-naltrexol | Oral | [1] |
| Half-life of 6-β-naltrexol | 13 hours | Oral | [1] |
Note: Pharmacokinetic data for low-dose naltrexone is limited. The provided data is for naltrexone and may vary at low doses.
Experimental Protocols
Preparation of LDN for In Vivo Administration
Materials:
-
Naltrexone hydrochloride powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
pH meter and solutions for pH adjustment (if necessary)
Procedure:
-
Calculate the required amount of naltrexone hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the naltrexone hydrochloride powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the chosen sterile vehicle (saline or water).
-
Ensure complete dissolution. Gentle warming or vortexing may be used if necessary.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if required, using sterile solutions of NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C and protect from light. It is recommended to prepare fresh solutions regularly.
Administration Protocols
1. Oral Gavage (Mice and Rats)
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip). For mice, typically 20-22 gauge; for rats, 16-18 gauge.[11]
-
Syringe containing the prepared LDN solution.
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 20 ml/kg.[11]
-
Gently restrain the animal. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal firmly by the shoulders, supporting the body.[11]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.[12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.[12]
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
Once the needle is correctly positioned in the esophagus, slowly administer the LDN solution.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, for a few minutes post-administration.[11]
2. Subcutaneous (SC) Injection (Mice and Rats)
Materials:
-
Syringe with a 25-27 gauge needle for mice, or a 23-25 gauge needle for rats.[13]
-
Prepared LDN solution.
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Restrain the animal. For mice, scruff the loose skin over the neck and back. For rats, they can be gently held, and the loose skin over the shoulders or flank can be tented.[13]
-
Create a "tent" of skin by lifting the loose skin.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and try a different site.[14]
-
Slowly inject the LDN solution. A small bleb or pocket will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Low-Dose Naltrexone (LDN).
Experimental Workflow
Caption: General experimental workflow for in vivo studies with LDN.
References
- 1. Low-Dose Naltrexone (LDN)—Review of Therapeutic Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. barrcenter.com [barrcenter.com]
- 3. batemanhornecenter.org [batemanhornecenter.org]
- 4. myremedyrx.com [myremedyrx.com]
- 5. ijn.zotarellifilhoscientificworks.com [ijn.zotarellifilhoscientificworks.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Low dose Naltrexone for induction of remission in inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for LDN-209929 Dihydrochloride Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key step for the proper alignment of chromosomes during cell division. By inhibiting Haspin, LDN-209929 disrupts this process, leading to mitotic catastrophe and subsequent cell death in rapidly dividing cells, such as cancer cells. This mechanism of action makes LDN-209929 a promising candidate for anticancer therapy.
These application notes provide a comprehensive overview of the use of animal models in the preclinical research of LDN-209929 dihydrochloride and other Haspin kinase inhibitors. The following sections detail the mechanism of action, suggested experimental protocols, and quantitative data from relevant studies to guide researchers in designing their in vivo experiments.
Mechanism of Action: Haspin Kinase Inhibition
Haspin kinase is a key regulator of mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3. This phosphorylation event is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is vital for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
Inhibition of Haspin by compounds like LDN-209929 prevents the phosphorylation of H3T3. This, in turn, disrupts the localization of the CPC, leading to defects in chromosome alignment, mitotic arrest, and ultimately, cell death, often through a process known as mitotic catastrophe.[3]
Caption: Signaling pathway of Haspin kinase and its inhibition by LDN-209929.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the antitumor efficacy of LDN-209929. Based on studies with other Haspin kinase inhibitors, xenograft models using human cancer cell lines implanted in immunodeficient mice are commonly employed.
Recommended Animal Models:
-
Species: Mice (e.g., BALB/c nude, NOD-SCID)
-
Tumor Models:
-
Subcutaneous Xenografts: Human cancer cell lines (e.g., colorectal, breast, pancreatic, melanoma) are injected subcutaneously into the flank of the mice. This model is well-established for assessing tumor growth inhibition.
-
Orthotopic Xenografts: For a more clinically relevant model, cancer cells can be implanted into the organ of origin (e.g., mammary fat pad for breast cancer).
-
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into mice, can offer better prediction of clinical efficacy.
-
Experimental Protocols
The following protocols are based on published studies of the Haspin kinase inhibitors CHR-6494 and CX-6258 and should be adapted and optimized for LDN-209929.
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies of LDN-209929.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the in vivo antitumor activity of LDN-209929.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin)[4]
-
Human cancer cell line (e.g., HCT-116 colorectal cancer, MDA-MB-231 breast cancer)
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer LDN-209929 via intraperitoneal (i.p.) injection at a predetermined dose (e.g., starting with doses analogous to other Haspin inhibitors like 20 or 50 mg/kg).[5]
-
Control Group: Administer an equal volume of the vehicle.
-
Dosing Schedule: A common schedule is daily injection for 5 consecutive days, followed by a 2-day rest period, repeated for several cycles.[6]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process for further analysis such as immunohistochemistry (IHC) for pharmacodynamic markers (e.g., phospho-H3T3) or histological examination.
Quantitative Data from Studies with Haspin Kinase Inhibitors
The following tables summarize quantitative data from in vivo studies of the Haspin kinase inhibitors CHR-6494 and CX-6258, which can serve as a reference for designing studies with LDN-209929.
Table 1: In Vivo Efficacy of CHR-6494 in Xenograft Models
| Cancer Model | Animal Model | Treatment and Dose | Administration Route | Key Findings | Reference |
| Colorectal Cancer (HCT-116) | Nude Mice | 50 mg/kg | Intraperitoneal (i.p.) | Significant tumor growth inhibition. | [5] |
| Breast Cancer (MDA-MB-231) | Nude Mice | 20 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor volume and weight. | [5] |
| Pancreatic Cancer (BxPC-3-Luc) | Nude Mice | 50 mg/kg | Intraperitoneal (i.p.) | Significant suppression of tumor growth. | [7] |
| Intestinal Polyps | ApcMin/+ Mice | Not specified | Intraperitoneal (i.p.) | Significantly inhibited intestinal polyp development and recovered body weight. | [2][4] |
Table 2: In Vivo Efficacy of CX-6258 in a Syngeneic Mouse Model
| Cancer Model | Animal Model | Treatment and Dose | Administration Route | Key Findings | Reference |
| Colon Adenocarcinoma (CT26) | BALB/c Mice | 10 mg/kg or 100 mg/kg | Not specified | Dose-dependent reduction in tumor volume. | [8] |
Safety and Tolerability Assessment
In parallel with efficacy studies, it is crucial to assess the safety and tolerability of LDN-209929.
Key Parameters to Monitor:
-
Body Weight: Significant body weight loss can be an indicator of toxicity.
-
Clinical Observations: Monitor for any signs of distress, changes in behavior, or adverse reactions.
-
Histopathology: At the end of the study, major organs (e.g., liver, kidney, spleen, bone marrow) should be collected for histopathological examination to identify any potential organ toxicity.
Conclusion
This compound, as a potent and selective Haspin kinase inhibitor, holds promise as a novel anticancer agent. The provided application notes and protocols, based on existing research with analogous compounds, offer a solid framework for designing and conducting preclinical animal studies to evaluate its efficacy and safety. Researchers should carefully consider the choice of animal model, dose, and administration schedule, and optimize these parameters for LDN-209929 to obtain robust and translatable results.
References
- 1. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 7. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to treatment with GSK-LSD1 Dihydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic regulator implicated in various cancers, and its inhibition can induce differentiation, and apoptosis, and inhibit proliferation in cancer cells.[1] Flow cytometry is an essential technique for quantifying these cellular effects at the single-cell level.
Introduction to GSK-LSD1 Dihydrochloride
GSK-LSD1 Dihydrochloride is a powerful and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in hematopoiesis and is often overexpressed in cancers like acute myeloid leukemia (AML).[1] By inhibiting LSD1, GSK-LSD1 can trigger anti-cancer effects, making it a compound of significant interest in drug development.[1] Flow cytometry allows for the precise measurement of changes in cell surface markers, apoptosis, and cell cycle distribution following treatment with this compound.
Core Applications in Flow Cytometry
Flow cytometry can be employed to assess a variety of cellular responses to GSK-LSD1 Dihydrochloride treatment. Key applications include:
-
Immunophenotyping: To analyze changes in the expression of cell surface markers, which can indicate cellular differentiation or activation.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.
Experimental Protocols
Protocol 1: Immunophenotyping of Cells Treated with GSK-LSD1 Dihydrochloride
This protocol details the steps for analyzing changes in cell surface marker expression.
Materials:
-
GSK-LSD1 Dihydrochloride
-
Cell line of interest (e.g., AML cell line)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against markers of interest
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate.
-
Treat cells with varying concentrations of GSK-LSD1 Dihydrochloride for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any non-adherent cells, and transfer to 5 mL polystyrene tubes.[1]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[1]
-
Wash the cells once with 2 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the appropriate amount of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C, protected from light.[1]
-
-
Acquisition and Analysis:
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol outlines the procedure for quantifying apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Harvest both adherent and non-adherent cells.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[2]
-
Protocol 3: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol describes how to analyze the cell cycle distribution.
Materials:
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[1]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Acquisition and Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments can be summarized in the following tables for clear comparison.
Table 1: Immunophenotyping Analysis
| Treatment Group | Marker 1 (% Positive) | Marker 2 (% Positive) | Marker 3 (% Positive) |
| Untreated Control | Baseline % | Baseline % | Baseline % |
| GSK-LSD1 (Low Conc.) | % Change | % Change | % Change |
| GSK-LSD1 (High Conc.) | % Change | % Change | % Change |
Table 2: Apoptosis Analysis
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Untreated Control | Baseline % | Baseline % | Baseline % | Baseline % |
| GSK-LSD1 (Low Conc.) | % Change | % Change | % Change | % Change |
| GSK-LSD1 (High Conc.) | % Change | % Change | % Change | % Change |
Table 3: Cell Cycle Analysis
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Untreated Control | Baseline % | Baseline % | Baseline % | Baseline % |
| GSK-LSD1 (Low Conc.) | % Change | % Change | % Change | % Change |
| GSK-LSD1 (High Conc.) | % Change | % Change | % Change | % Change |
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action of GSK-LSD1 Dihydrochloride.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with LDN-209929 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with LDN-209929 dihydrochloride (B599025), a potent and selective Haspin kinase inhibitor. This document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to facilitate seamless integration of this compound into your research workflows.
Troubleshooting Common Solubility Issues
Q1: My LDN-209929 dihydrochloride is not dissolving in aqueous buffers like PBS. What should I do?
A1: Poor aqueous solubility is a common characteristic of many kinase inhibitors due to their typically hydrophobic nature. Direct dissolution of this compound in aqueous buffers is not recommended. The advised approach is to first prepare a concentrated stock solution in an organic solvent.
Recommended Initial Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Sonication and Warming: To aid dissolution, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath are common and effective techniques.
-
Serial Dilution: Once a clear stock solution is obtained, perform serial dilutions into your aqueous experimental buffer or cell culture medium to achieve the desired final concentration.
Q2: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium indicates that the compound's solubility limit in that specific medium has been exceeded. This is a frequent observation when the concentration of the organic co-solvent (DMSO) is significantly reduced.
Troubleshooting Strategies:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and cell health.
-
Consider Formulation for In Vivo Studies: For animal studies, a simple DMSO stock is often unsuitable. A common formulation involves a multi-component solvent system. A suggested formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This combination of co-solvents and a surfactant can help maintain the compound's solubility in a more physiologically compatible vehicle.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound?
A: The recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO).
Q: What is the known solubility of this compound?
| Solvent/Formulation | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 mg/mL (82.14 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.16 mM)[1] |
Q: How should I store stock solutions of this compound?
A: For long-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q: What is the mechanism of action of LDN-209929?
A: LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for the accurate segregation of chromosomes into daughter cells. By inhibiting Haspin, LDN-209929 disrupts these mitotic processes, leading to cell cycle arrest and potentially apoptosis in proliferating cells.
Visualizing the Haspin Kinase Signaling Pathway
The following diagram illustrates the central role of Haspin kinase in mitosis, the target of LDN-209929.
Caption: Role of Haspin kinase in mitosis and its inhibition by LDN-209929.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions of LDN-209929 for in vitro experiments.
Caption: Step-by-step workflow for preparing LDN-209929 solutions.
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath for 10-15 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentrations for your experiment.
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Protocol 2: Cell Viability Assay (MTS-based)
This protocol provides a method to assess the effect of LDN-209929 on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
MTS reagent
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the log of the LDN-209929 concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
References
Technical Support Center: LDN-209929 Dihydrochloride
Welcome to the technical support center for LDN-209929 dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this potent Haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of LDN-209929 dihydrochloride in DMSO?
A1: To prepare a stock solution, we recommend using anhydrous DMSO. The solubility of this compound in DMSO is ≥ 33.33 mg/mL (82.14 mM). To achieve this, assistance from ultrasonication, gentle warming, and heating to 60°C may be necessary. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.
Q2: What are the recommended storage conditions for this compound solutions in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store the this compound solution at 4°C?
A3: While some compounds in DMSO can be stable at 4°C for short periods, we do not recommend storing this compound solutions at this temperature for more than a few days. For any storage beyond immediate use, freezing is the recommended method to ensure compound integrity.
Q4: My this compound solution has precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, gently warm the vial and vortex or sonicate until the solution becomes clear. To prevent this in the future, consider preparing aliquots of a slightly lower concentration if precipitation is a recurring issue.
Stability Data in DMSO
The stability of this compound in DMSO is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and provide general guidance on freeze-thaw stability.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | ≤ 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | ≤ 1 month | Suitable for short-term storage. |
| 4°C | ≤ 24-48 hours | Not recommended for extended storage. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
| Freeze-Thaw Cycles | Expected Stability | Recommendations |
| 1-5 cycles | Generally stable | Minimize cycles by preparing single-use aliquots. |
| >5 cycles | Potential for degradation | If multiple freeze-thaw cycles are unavoidable, monitor for any changes in compound performance. |
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
This is a common issue that can arise from several factors related to the stability and handling of this compound.
Issue 2: High background or off-target effects observed.
High concentrations of inhibitors can sometimes lead to off-target effects. It's crucial to determine the optimal concentration that inhibits Haspin kinase without causing general toxicity.
| Potential Cause | Troubleshooting Steps |
| Compound concentration too high | Perform a dose-response curve to determine the EC50 for the desired phenotype and an IC50 for toxicity. Use the lowest effective concentration. |
| DMSO toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%). Run a vehicle-only (DMSO) control to assess its effect on the cells. |
| Compound instability in media | Prepare fresh dilutions of this compound in culture media immediately before each experiment. Some compounds can be less stable in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol outlines the steps for preparing working solutions of this compound for treating cells in culture.
Methodology:
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution, sonicate in a water bath, or warm gently (up to 60°C). Ensure the powder is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Vortex the thawed stock solution gently.
-
Perform serial dilutions of the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentrations for your experiment.
-
It is critical to add the diluted compound to the cells immediately after preparation, as the stability in aqueous media may be limited.
-
Signaling Pathway
This compound is a potent and selective inhibitor of Haspin kinase. Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The proper localization of the CPC is essential for correct chromosome alignment and segregation during mitosis.
Technical Support Center: LDN-209929 Dihydrochloride
Welcome to the technical support center for LDN-209929 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this potent and selective Haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN-209929 dihydrochloride?
A1: this compound is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase essential for proper mitotic progression. Haspin kinase's primary role during mitosis is to phosphorylate histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for the correct localization of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures accurate chromosome alignment and segregation. By inhibiting Haspin kinase, LDN-209929 prevents H3T3 phosphorylation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in proliferating cells.
Q2: What is a typical starting concentration and treatment duration for in vitro cell-based assays?
A2: The optimal concentration and treatment time for LDN-209929 are highly dependent on the cell line and the specific assay being performed. Based on its IC50 value of 55 nM for Haspin kinase, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. For treatment duration, a time course experiment is highly advised. Short-term treatments (e.g., 2-12 hours) are often sufficient to observe effects on mitotic progression, while longer-term treatments (e.g., 24-72 hours) are typically required to measure effects on cell viability, proliferation, and apoptosis.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Issue 1: No observable effect on cell cycle or viability after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The treatment duration may be too short to induce a measurable phenotype. For cell cycle analysis, ensure treatment covers at least one full cell cycle of your specific cell line. For viability or apoptosis assays, longer incubation times (e.g., 48-96 hours) may be necessary. |
| Insufficient Drug Concentration | The concentration of LDN-209929 may be too low for your cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 50 nM to 10 µM) to determine the optimal effective concentration. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Haspin kinase inhibitors. Consider using a positive control cell line known to be sensitive to mitotic inhibitors. |
| Drug Inactivity | Improper storage or handling of the compound can lead to degradation. Ensure the stock solution was stored correctly and prepare fresh dilutions for each experiment. |
Issue 2: High levels of cytotoxicity observed even at low concentrations and short treatment times.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to Haspin kinase inhibition. Reduce the concentration range in your experiments and shorten the initial treatment duration. |
| Off-Target Effects | While LDN-209929 is highly selective for Haspin over DYRK2, off-target effects at high concentrations cannot be entirely ruled out. Lower the concentration to a range closer to the reported IC50 for Haspin kinase (55 nM). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for LDN-209929 and other relevant Haspin kinase inhibitors to guide experimental design.
Table 1: In Vitro Potency of Haspin Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| LDN-209929 | Haspin | 55 | 180-fold vs. DYRK2 |
| DYRK2 | 9900 | ||
| CHR-6494 | Haspin | 2 | >1000-fold vs. a panel of other kinases |
| 5-ITu | Haspin | 5-9 | Selective, but with some off-target activity on CLK and DYRK families |
Table 2: Exemplary Treatment Conditions for Haspin Kinase Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay | Concentration | Treatment Time | Observed Effect |
| LDN-209929 | Various Cancer Lines | General Guidance | 100 nM - 1 µM | 24 - 72 hours | Cell cycle arrest, Apoptosis |
| CHR-6494 | HCT-116, HeLa | Cell Viability | ~500 nM | 72 hours | IC50 |
| CHR-6494 | HeLa (synchronized) | Cell Cycle Analysis | 300 nM | 2 - 15 hours | Delay in mitotic entry |
| CHR-6494 | U2OS (synchronized) | Cell Cycle Analysis | 300 nM | 2 - 15 hours | Prolonged interphase |
| 5-ITu | HeLa (synchronized) | Mitotic Progression | 100 - 500 nM | 90 minutes | Decreased H3T3ph |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps to assess the effect of LDN-209929 on the cell cycle distribution of a cancer cell line.
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of LDN-209929 concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, and 48 hours) to assess the time-dependent effects on the cell cycle.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Detection by Western Blot
This protocol describes how to detect markers of apoptosis in cells treated with LDN-209929.
-
Cell Seeding and Treatment: Seed cells in 10 cm dishes and treat with LDN-209929 (e.g., 500 nM) and a vehicle control for a predetermined time (e.g., 48 hours).
-
Protein Extraction: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved PARP and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Haspin Kinase Signaling Pathway Inhibition by LDN-209929.
Caption: Troubleshooting Workflow for Optimizing Treatment Time.
Caption: General Experimental Workflow for LDN-209929 Treatment.
LDN-209929 Dihydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LDN-209929 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of LDN-209929 dihydrochloride?
This compound is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase involved in mitosis.[1][2] The primary mechanism of action is the inhibition of haspin kinase activity, which plays a crucial role in the phosphorylation of histone H3 at threonine 3 (H3T3) during the G2/prophase stage of the cell cycle.
Q2: What are the known off-target effects of this compound?
The primary known off-target of LDN-209929 is the dual-specificity tyrosine-regulated kinase 2 (DYRK2).[1][2] However, LDN-209929 exhibits a high degree of selectivity for haspin kinase over DYRK2.
Q3: How selective is LDN-209929 for haspin kinase over its known off-target?
LDN-209929 demonstrates approximately 180-fold selectivity for haspin kinase over DYRK2.[1][2] The IC50 values for each target are summarized in the table below.
Troubleshooting Guide
Q4: I am observing unexpected phenotypes in my cell-based assays that are not consistent with haspin kinase inhibition. What could be the cause?
Recommended Actions:
-
Confirm On-Target Effect: Verify haspin kinase inhibition in your experimental system, for example, by assessing the phosphorylation status of histone H3 at threonine 3.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed only at high concentrations of LDN-209929.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with LDN-209929 to that of a structurally different haspin kinase inhibitor to see if the effect is target-specific.
-
Consider Off-Target Kinase Pathways: Investigate whether the observed phenotype could be explained by the inhibition of DYRK2 or other kinases that have been reported as off-targets for compounds with a similar chemical scaffold (e.g., some BMP receptor kinases).
Q5: My in vitro kinase assay results with LDN-209929 are inconsistent. What are some common causes of variability?
In vitro kinase assays can be sensitive to several experimental parameters. Inconsistency in results can arise from issues with enzyme activity, substrate quality, buffer components, or the inhibitor itself.
Recommended Actions:
-
Enzyme Quality: Ensure the use of a highly purified and active preparation of haspin kinase. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Substrate Purity: Use a high-purity substrate (e.g., histone H3 peptide) and ensure its concentration is appropriate for the assay.
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors like LDN-209929 is dependent on the ATP concentration. Use a consistent ATP concentration across all experiments, ideally close to the Km value for haspin kinase.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation. Ensure complete solubilization.
-
Assay Controls: Include appropriate positive (no inhibitor) and negative (no enzyme) controls in every assay plate.
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity vs. DYRK2 |
| This compound | Haspin Kinase | 55 nM | 180-fold |
| This compound | DYRK2 | 9.9 µM | - |
Table 1: Summary of known target and off-target inhibitory concentrations (IC50) for this compound.[1][2]
Signaling Pathways & Experimental Workflows
Caption: Simplified signaling pathway of haspin kinase in mitosis and the inhibitory action of LDN-209929.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol: In Vitro Haspin Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against haspin kinase in a radiometric assay format.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 (1-21) peptide substrate
-
This compound
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
-
Microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the kinase assay buffer, the desired concentration of histone H3 peptide substrate, and the recombinant haspin kinase.
-
Inhibitor Addition: Add the serially diluted LDN-209929 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km of haspin kinase for ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Transfer the washed paper pieces to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Navigating Haspin Kinase Inhibition Experiments: A Technical Support Guide
Welcome to the technical support center for Haspin kinase inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered in the lab. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the success of your Haspin kinase research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Haspin kinase inhibitors?
Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, at the centromeres.[1][2] The proper localization of the CPC is essential for correct chromosome alignment and segregation during cell division.[1][2] Haspin kinase inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of histone H3.[2] This disruption of H3T3ph leads to the mislocalization of the CPC, resulting in mitotic defects such as chromosome misalignment, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and cell death.[3][4]
Q2: My Haspin inhibitor shows a weaker than expected effect on cell viability. What are the possible reasons?
Several factors could contribute to a reduced effect of your Haspin inhibitor on cell viability:
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration sufficient to inhibit Haspin kinase activity in your specific cell line. IC50 values can vary significantly between different cell lines.[5]
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying degrees of sensitivity to Haspin inhibition. This could be due to differences in Haspin expression levels, the activity of compensatory signaling pathways, or drug efflux mechanisms.
-
Inhibitor Solubility: Poor solubility of the inhibitor in your culture medium can lead to a lower effective concentration. Ensure the inhibitor is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is not affecting cell health.
-
Off-Target Effects: At higher concentrations, some inhibitors may have off-target effects that could confound the results. It is crucial to characterize the specificity of your inhibitor.[3]
Q3: I am not seeing a decrease in phosphorylated Histone H3 at Threonine 3 (H3T3ph) by Western blot after treating cells with a Haspin inhibitor. What should I do?
This is a common issue that can be addressed by systematically troubleshooting your experimental setup. Refer to the detailed "Troubleshooting Guide: Western Blot for Phospho-Histone H3 (Thr3)" below for a step-by-step approach to resolving this problem. Key areas to check include antibody performance, sample preparation, and protein transfer.
Haspin Kinase Inhibitor Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used Haspin kinase inhibitors in various contexts.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (nM) | Reference(s) |
| CHR-6494 | Cell Viability | MDA-MB-231 | 757.1 | [5] |
| Cell Viability | MCF7 | 900.4 | [5] | |
| Cell Viability | SKBR3 | 1530 | [5] | |
| Cell Viability | HCT-116 | ~100 | [4] | |
| Kinase Assay | Haspin | 2 | [4] | |
| 5-lodotubercidin (5-ITu) | Cellular Assay | HeLa | 100-500 | [3] |
| CX-6258 | Cellular Assay (H3pT3) | Melanoma Cell Lines | ~150 | [6] |
Signaling Pathway
The diagram below illustrates the central role of Haspin kinase in mitotic progression.
Troubleshooting Guides
Guide 1: Western Blot for Phospho-Histone H3 (Thr3)
Problem: Weak or no signal for H3T3ph after treatment with a Haspin inhibitor.
Guide 2: In Vitro Kinase Assay
Problem: High variability or no inhibition observed in the kinase assay.
Experimental Protocols
Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is adapted from a high-throughput screening assay for Haspin inhibitors.[7]
Materials:
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Recombinant Haspin kinase
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Biotinylated Histone H3 (1-21) peptide substrate
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ATP
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Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Haspin inhibitor test compounds dissolved in DMSO
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Stop/detection buffer: Kinase buffer containing EDTA, Europium-labeled anti-phospho-Histone H3 (Thr3) antibody, and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the Haspin inhibitor in DMSO. Then, dilute in kinase buffer to the desired final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of Haspin kinase and biotinylated H3 peptide in kinase buffer. Add 3 µL of this mix to each well.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration of 2x the final desired concentration, typically near the Km for ATP) to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. Ensure the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of stop/detection buffer to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3 (Thr3)
Materials:
-
Cells treated with Haspin inhibitor or control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels (a high percentage gel, e.g., 15% or 4-20% gradient, is recommended for good resolution of low molecular weight histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is optimal for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., Rabbit anti-total Histone H3)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Wash treated cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
After transfer, you can stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3 (Thr3) antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe for total Histone H3 as a loading control.
-
Protocol 3: Cell Viability (XTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with a Haspin inhibitor.[5][8]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Haspin inhibitor stock solution (in DMSO)
-
XTT labeling reagent and electron-coupling reagent (typically supplied as a kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the Haspin inhibitor in complete medium from your DMSO stock. Include a vehicle-only (DMSO) control. The final DMSO concentration should typically be below 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Approximately 4 hours before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (mix the XTT labeling reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for an additional 2-4 hours, allowing the viable cells to convert the XTT reagent into a colored formazan (B1609692) product.
-
Gently shake the plate and measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 4: Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the Haspin inhibitor or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Dilute the primary anti-phospho-H3 (Thr3) antibody in the blocking solution.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Wash the cells three times for 5 minutes each with PBS containing 0.1% Triton X-100.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times for 5 minutes each with PBS containing 0.1% Triton X-100, protected from light.
-
-
Mounting and Imaging:
-
Incubate the cells with a DAPI solution for 5 minutes to counterstain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Technical Support Center: LDN-209929 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LDN-209929 dihydrochloride (B599025) in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1] Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[2][3][4] By inhibiting haspin, LDN-209929 prevents this phosphorylation, leading to defects in chromosome alignment, mitotic arrest, and in some cases, apoptosis.[2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against haspin kinase is reported to be 55 nM. It displays high selectivity, with a 180-fold greater potency for haspin over the kinase DYRK2 (IC50 = 9.9 µM).
Q3: How should I prepare and store this compound?
For long-term storage, this compound should be stored at 4°C, sealed, and kept away from moisture.[5] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]
Q4: What are the expected cellular effects of haspin inhibition by LDN-209929?
Inhibition of haspin kinase by compounds like LDN-209929 is expected to induce a G2/M phase cell cycle arrest.[3][6][7] This is due to the disruption of proper chromosome alignment during mitosis.[2][3] Other observed phenotypes can include the formation of micronuclei and, subsequently, apoptosis.[2][3]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to compound handling, experimental setup, and the inherent properties of acridine-based compounds.
Problem 1: High Variability in Potency (IC50 values)
High variability in kinase assay results is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when working with small volumes.
-
Reagent Mixing: Thoroughly mix all reagents, including the compound dilutions and assay components, to avoid concentration gradients.
-
Compound Precipitation: LDN-209929, like other acridine-based compounds, may have limited solubility in aqueous buffers. Visually inspect for any precipitation in your stock solutions and final assay wells.
-
Solvent Concentration: Maintain a consistent and low final concentration of DMSO across all wells, as high concentrations can inhibit kinase activity.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased reagent concentrations. To minimize this, either avoid using the outermost wells or fill them with a buffer or water.
-
Incubation Time and Temperature: Ensure consistent incubation times and stable temperatures across the assay plate to maintain uniform enzyme kinetics.
Problem 2: Discrepancies Between Biochemical and Cell-Based Assays
It is not uncommon to observe differences in the potency of a compound in a biochemical assay versus a cell-based assay.
-
Cell Permeability: While LDN-209929 is expected to be cell-permeable, variations in cell lines and experimental conditions can affect its uptake.
-
Off-Target Effects: At higher concentrations, acridine-based compounds can have off-target effects, including DNA intercalation, which can contribute to cytotoxicity independently of haspin inhibition.[7][8][9]
-
Assay Endpoint: The endpoint of your cellular assay (e.g., proliferation, apoptosis, H3T3ph levels) can influence the observed potency.
Problem 3: Unexpected Cellular Phenotypes
-
Cell Line Dependency: The cellular response to haspin inhibition can vary between different cell lines.
-
Concentration-Dependent Effects: The observed phenotype may be dependent on the concentration of LDN-209929 used. For example, lower concentrations might cause a mitotic delay, while higher concentrations lead to apoptosis.[2]
Data Summary
| Parameter | Value | Reference |
| Chemical Name | 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride | |
| Molecular Formula | C17H19Cl3N2OS | [5] |
| Molecular Weight | 405.77 g/mol | [5] |
| Purity | ≥98% (HPLC) | |
| IC50 (Haspin) | 55 nM | |
| IC50 (DYRK2) | 9.9 µM | [5] |
| Storage (Solid) | 4°C, desiccated | [5] |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
General Protocol for a Haspin Kinase Assay (Biochemical)
This is a generalized protocol and should be optimized for your specific assay format (e.g., TR-FRET, radiometric).
-
Materials: Recombinant haspin kinase, suitable peptide substrate (e.g., Histone H3 peptide), ATP, assay buffer, this compound, detection reagents.
-
Procedure:
-
Prepare serial dilutions of LDN-209929 in assay buffer containing a constant, low percentage of DMSO.
-
In a microplate, add the haspin kinase and the peptide substrate.
-
Add the serially diluted LDN-209929 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a predetermined time.
-
Stop the reaction and add the detection reagents.
-
Read the signal on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for a Cell-Based Assay to Measure Haspin Inhibition
-
Materials: Cell line of interest, cell culture medium, this compound, appropriate assay reagents (e.g., for cell viability, cell cycle analysis, or immunofluorescence).
-
Procedure:
-
Seed cells in a microplate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of LDN-209929 in cell culture medium.
-
Treat the cells with the serially diluted compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Perform the chosen assay (e.g., MTS assay for cell viability, propidium (B1200493) iodide staining for cell cycle analysis, or immunofluorescence for H3T3ph).
-
Analyze the data to determine the effect of LDN-209929 on the chosen cellular endpoint.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Mechanism of action of LDN-209929.
References
- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for LDN-209929 Dihydrochloride Cytotoxicity
Disclaimer: Publicly available information on LDN-209929 dihydrochloride (B599025), including its specific mechanism of action and established cytotoxicity profile, is limited. Therefore, this guide provides a framework based on best practices for characterizing and mitigating the cytotoxicity of novel small molecule inhibitors. The experimental parameters and troubleshooting advice should be adapted based on empirical data generated for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of cytotoxicity observed with LDN-209929 dihydrochloride?
A1: Cytotoxicity from a novel small molecule inhibitor like this compound can stem from several factors:
-
On-Target Effects: The intended biological target of the inhibitor might be crucial for cell survival or proliferation. Inhibition of this target could naturally lead to cell death.
-
Off-Target Effects: The compound may interact with other cellular targets besides the intended one, leading to unintended and toxic consequences.[1]
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can cause non-specific effects and induce cytotoxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1][2]
-
Compound Instability or Degradation: The inhibitor may break down into toxic byproducts over time or under certain storage conditions.[2]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[1]
Q2: How can I establish a non-toxic working concentration for this compound in my experiments?
A2: Determining the optimal, non-toxic concentration is a critical first step. This should be empirically determined for each cell line.
-
Perform a Dose-Response Curve: Test a wide range of concentrations of this compound, for example, from 1 nM to 100 µM in a logarithmic dilution series.[2]
-
Assess Cell Viability: Concurrently, measure cell viability across this concentration range using assays like MTT, MTS, or a trypan blue exclusion assay.
-
Determine the Maximum Non-Toxic Concentration (MNTC): Identify the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will be your upper limit for experiments where cytotoxicity is to be avoided.
Q3: What are the essential controls to include in my experiments to account for potential cytotoxicity?
A3: Rigorous controls are essential for interpreting your results accurately.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to isolate the effect of the compound from the effect of the solvent.[2]
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell health and growth.
-
Positive Control for Cytotoxicity: If available, include a compound known to induce cell death in your cell line to ensure your cytotoxicity assay is working correctly.
-
Inactive Structural Analog (if available): Using a closely related but inactive version of the compound can help confirm that the observed effects are due to the specific activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at all tested concentrations. | Compound is inherently cytotoxic at the tested concentrations. | Expand the dose-response curve to include much lower concentrations. Perform a time-course experiment to see if shorter incubation times are less toxic.[1][2] |
| Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Always run a vehicle-only control to verify.[1][2] | |
| Compound has degraded into a toxic substance. | Prepare fresh stock solutions of this compound. Ensure proper storage of the compound as recommended by the manufacturer. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth phase. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and be meticulous when preparing your dilution series. | |
| No observable effect of the compound, even at high concentrations. | The compound may not be cell-permeable. | Review any available literature on the compound's properties. If permeability is an issue, consider alternative delivery methods if possible. |
| The chosen cell line may not express the target of this compound. | Verify the expression of the target protein in your cell line using techniques like Western blot or qPCR. | |
| The compound is inactive. | Test the activity of the compound in a cell-free biochemical assay if possible to confirm its inhibitory function. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration (MNTC) using an MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions and controls. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. The MNTC is the highest concentration that shows no significant decrease in viability.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Experimental Setup: Follow the same cell seeding and treatment protocol as for the MTT assay.
-
Supernatant Collection: At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Higher absorbance values correspond to a greater amount of LDH released and, therefore, higher cytotoxicity.
Visualizations
Caption: Experimental workflow for determining cytotoxicity.
Caption: Hypothetical signaling pathway for LDN-209929.
References
LDN-209929 dihydrochloride dose-response curve optimization
Welcome to the technical support center for LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of LDN-209929 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LDN-209929 dihydrochloride?
A1: LDN-209929 is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM.[1] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which ensures accurate chromosome segregation. By inhibiting haspin kinase, LDN-209929 prevents H3T3 phosphorylation, leading to defects in chromosome alignment and mitotic arrest.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Based on available information for similar compounds, DMSO is a commonly used solvent for preparing high-concentration stock solutions. For in vivo applications, a specific protocol involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date solubility information.
Q3: What is a typical concentration range to use for a dose-response curve with LDN-209929 in cell-based assays?
A3: For an initial dose-response experiment, a wide concentration range covering several orders of magnitude around the biochemical IC50 (55 nM) is recommended. A typical starting range could be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). This range should be optimized based on the cell line and the specific assay being performed. For example, in U2OS osteosarcoma cells, a concentration of 2.5 µM has been shown to inhibit endogenous haspin activity.[2]
Q4: How long should I treat my cells with LDN-209929?
A4: The optimal treatment duration depends on the experimental endpoint. For assessing the direct inhibition of histone H3 phosphorylation, a shorter treatment time of 2 to 6 hours may be sufficient. For assays measuring downstream effects such as changes in cell viability or cell cycle progression, a longer incubation of 24 to 72 hours is typically required. A 16-hour treatment has been used to evaluate the inhibition of H3T3 phosphorylation in U2OS cells.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed at expected concentrations. | 1. Compound degradation: Improper storage of stock solutions. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of haspin inhibition. 4. Cell line resistance: The selected cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Increase the incubation time or consider using a different cell line known to be sensitive to haspin inhibitors (e.g., HeLa, U2OS). 3. Use an assay that directly measures haspin activity, such as Western blotting for phosphorylated histone H3 at threonine 3 (p-H3T3). 4. Test the compound on a panel of different cell lines. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects in the microplate: Evaporation from wells on the edge of the plate. 3. Inaccurate pipetting: Errors in serial dilutions or addition of the compound. | 1. Ensure thorough cell mixing before plating and use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes regularly and use fresh tips for each dilution and transfer. |
| Observed cytotoxicity at all tested concentrations. | 1. Compound is highly potent in the chosen cell line. 2. Off-target effects: At high concentrations, the compound may inhibit other kinases or cellular processes. | 1. Lower the concentration range for the dose-response curve. 2. Perform a selectivity profiling assay against a panel of other kinases to assess off-target effects. Correlate the cytotoxic phenotype with the inhibition of p-H3T3 to ensure the effect is on-target. |
| Inconsistent IC50 values across experiments. | 1. Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Differences in incubation times: Inconsistent treatment durations. 3. Assay reagent variability: Batch-to-batch differences in assay kits or reagents. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Standardize media and supplements. 2. Precisely control the incubation time for all experiments. 3. Use the same lot of assay reagents whenever possible and perform quality control checks on new batches. |
Data Presentation
Table 1: Representative Dose-Response Data for LDN-209929
The following table provides a representative example of a dose-response curve for LDN-209929 in a cell-based assay measuring the inhibition of histone H3 threonine 3 phosphorylation. The biochemical IC50 for LDN-209929 is 55 nM.[1]
| Concentration (nM) | % Inhibition of p-H3T3 (Example) |
| 1 | 5 |
| 10 | 20 |
| 50 | 48 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
| 5000 | 99 |
| 10000 | 100 |
Experimental Protocols
Detailed Methodology for a Cell-Based Dose-Response Assay
This protocol describes a typical experiment to determine the dose-response curve of LDN-209929 by measuring the inhibition of histone H3 threonine 3 phosphorylation (p-H3T3) via Western blotting.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or U2OS) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of LDN-209929 or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 6 or 16 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for p-H3T3 overnight at 4°C.
-
Also, probe for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-H3T3 and the loading control using image analysis software.
-
Normalize the p-H3T3 signal to the loading control signal for each sample.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the LDN-209929 dose-response curve.
Caption: Haspin kinase signaling pathway and the point of inhibition by LDN-209929.
References
Technical Support Center: LDN-209929 Dihydrochloride Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the haspin kinase inhibitor, LDN-209929 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein) kinase.[1][2] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for sister chromatid cohesion. By inhibiting haspin kinase, LDN-209929 disrupts these mitotic processes, leading to mitotic arrest and potentially apoptosis in rapidly dividing cells.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at 4°C, protected from moisture. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations of 33.33 mg/mL (82.14 mM) with the aid of ultrasonication and warming to 60°C.[1] It is also reported to be soluble in water at concentrations of less than 40.58 mg/mL.[2] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects in biological assays.
Q4: How does the dihydrochloride salt form of LDN-209929 impact its use in assays?
The dihydrochloride salt form generally enhances the aqueous solubility of a compound compared to its free base. However, in buffered solutions containing chloride ions (a "common ion"), the solubility of the hydrochloride salt may decrease.[6][7] This "common ion effect" can be a source of variability if the buffer composition is not consistent across experiments. It is important to use the same buffer system consistently and to be aware of the potential for precipitation, especially at high concentrations of the inhibitor or in buffers with high chloride content.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in In Vitro Kinase Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variation. |
| Inconsistent Reagent Mixing | Thoroughly mix all stock solutions and assay components before and after addition to the assay plate. Use a plate shaker for gentle agitation if necessary. |
| Compound Precipitation | Visually inspect stock solutions and final assay wells for any signs of precipitation. Determine the optimal final DMSO concentration that maintains solubility without affecting kinase activity. Consider using a solubility-enhancing agent if precipitation persists, but validate its compatibility with the assay.[8] |
| Edge Effects on Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[8] |
| Inconsistent Incubation Times and Temperatures | Use a calibrated incubator and ensure consistent timing for all incubation steps across all plates. |
| Inactive Enzyme | Aliquot the haspin kinase upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Always include a positive control (no inhibitor) to confirm enzyme activity.[8] |
| Substrate Quality | Use a high-purity histone H3 substrate (peptide or full-length protein). Ensure the substrate concentration is at or below its Km for the kinase to be sensitive to competitive inhibitors. |
| ATP Concentration | The concentration of ATP can significantly impact IC50 values of ATP-competitive inhibitors. Use an ATP concentration close to the Km of haspin for ATP to obtain accurate and reproducible IC50 values.[9] |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistency in cell passage number, confluency, and serum batch. Regularly test for mycoplasma contamination. |
| Compound Stability in Media | Prepare fresh dilutions of LDN-209929 in cell culture medium for each experiment. Some compounds can degrade in aqueous media over time. |
| Inconsistent Treatment Times | Ensure precise and consistent timing for inhibitor treatment across all experimental conditions. |
| Cell Plating Density | Uneven cell plating can lead to variability in the final readout. Ensure a single-cell suspension and proper mixing before plating. |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration range for specific haspin inhibition. Consider using a structurally distinct haspin inhibitor as a control to confirm that the observed phenotype is due to haspin inhibition. |
| Variability in Downstream Readout (e.g., Western Blot, ELISA) | Ensure consistent protein loading for Western blots and normalize cell number for ELISAs. Use validated antibodies for detecting H3T3ph and total histone H3. |
Experimental Protocols
Protocol 1: In Vitro Radiometric Haspin Kinase Assay
This protocol measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP to a histone H3 substrate.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 protein or peptide substrate
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a master mix of the kinase, substrate, and kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, add the desired concentration of this compound or DMSO vehicle control.
-
Add the kinase/substrate master mix to each reaction.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Air dry the paper and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Cell-Based ELISA for Histone H3 (Thr3) Phosphorylation
This protocol measures the level of H3T3ph in cells treated with this compound.[3][10]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching buffer (e.g., PBS with 1% H₂O₂)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Remove the media and fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add quenching buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Wash the cells with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Normalize the phospho-H3 signal to the total H3 signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. immunoway.com [immunoway.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seed.nih.gov [seed.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
impact of serum on LDN-209929 dihydrochloride activity
Disclaimer: The information provided in this technical support center is based on publicly available data for Low-Dose Naltrexone (LDN), as specific data for "LDN-209929 dihydrochloride" is limited. The principles and methodologies described are broadly applicable to small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My LDN-209929 dihydrochloride (B599025) activity is lower than expected in my cell-based assay. What are the potential causes?
Several factors could contribute to reduced activity. A primary consideration is the presence of serum in your cell culture medium. Serum proteins can bind to small molecule inhibitors, reducing their effective concentration available to interact with the target cells.[1][2] Other factors include compound instability in the culture medium, incorrect dosage, or issues with the cell line itself.
Q2: How does serum impact the activity of small molecule inhibitors like this compound?
Serum contains a high concentration of proteins, such as albumin, that can non-specifically bind to small molecules.[1] This binding is reversible, but it sequesters the compound, lowering the free fraction that is able to engage with its cellular target.[1] Consequently, a higher total concentration of the inhibitor may be required to achieve the desired biological effect in the presence of serum compared to serum-free conditions.
Q3: How can I determine if serum is affecting my compound's activity?
The most direct method is to perform a dose-response experiment in both the presence and absence of serum. A rightward shift in the IC50 or EC50 curve in the presence of serum would indicate that serum components are interfering with the compound's activity.
Q4: What can I do to mitigate the impact of serum on my experiments?
Several strategies can be employed:
-
Conduct experiments in serum-free media: If your cell line can be maintained in serum-free conditions for the duration of the experiment, this will eliminate the variable of serum protein binding.
-
Heat-inactivate the serum: This can denature some proteins and may reduce non-specific binding, although it may not eliminate it completely.
-
Increase the inhibitor concentration: If serum-free conditions are not possible, you may need to empirically determine a higher optimal concentration of your inhibitor to account for serum binding.
-
Quantify the unbound fraction: Advanced methods like equilibrium dialysis can be used to determine the fraction of the compound that is not bound to serum proteins, allowing for a more accurate determination of the effective concentration.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in serum batches | Different lots of serum can have varying protein compositions. If possible, use the same lot of serum for a series of related experiments. |
| Compound degradation | The compound may be unstable in the culture medium at 37°C. Assess the stability of the compound over the time course of your experiment using methods like HPLC-MS.[5][6] |
| Inconsistent cell seeding density | Ensure that cells are seeded at a consistent density for all experiments, as this can affect the cellular response to the inhibitor. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of the inhibitor.[7] |
Issue 2: No observable effect of the inhibitor.
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[6] Consider that the required concentration may be significantly higher in the presence of serum. |
| Poor cell permeability | The compound may not be efficiently entering the cells. While not directly related to serum, this is a critical factor to consider for intracellular targets. |
| Incorrect target engagement | Verify that the inhibitor is engaging its intended target in your cellular system. This can be done through downstream signaling analysis or target binding assays. |
| Cell line is not responsive | The cellular target of this compound may not be present or functionally important in your chosen cell line. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of serum on the activity of a small molecule inhibitor.
Table 1: Impact of Fetal Bovine Serum (FBS) on the IC50 of this compound in a Cell Viability Assay
| Cell Line | FBS Concentration | IC50 (nM) | Fold Shift |
| RAW 264.7 | 0% | 50 | - |
| RAW 264.7 | 2% | 120 | 2.4 |
| RAW 264.7 | 10% | 450 | 9.0 |
Table 2: Serum Protein Binding of this compound
| Serum Type | Protein Concentration | % Bound | % Unbound (Free Fraction) |
| Human | Normal | 92% | 8% |
| Mouse | Normal | 88% | 12% |
| Bovine | Normal | 95% | 5% |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on Inhibitor Potency (IC50 Shift Assay)
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Inhibitor Dilutions: Prepare a serial dilution of this compound in three different media: serum-free, medium with 2% FBS, and medium with 10% FBS.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) for each serum condition.
-
Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen endpoint assay (e.g., MTT, CellTiter-Glo) to measure cell viability or another relevant parameter.
-
Data Analysis: Plot the dose-response curves for each serum condition and calculate the IC50 values. The shift in the IC50 value will indicate the impact of serum.
Protocol 2: Assessing Compound Stability in Cell Culture Media
-
Preparation of Media: Prepare your standard cell culture medium with and without 10% FBS.
-
Spike Inhibitor: Add this compound to each medium at the final working concentration.
-
Time Points: Collect an aliquot of each medium immediately after adding the inhibitor (T=0). Incubate the remaining media at 37°C and 5% CO2. Collect additional aliquots at various time points (e.g., 2, 8, 24, 48 hours).[5]
-
Sample Preparation: For each time point, precipitate proteins from the media samples (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.[5]
-
Analysis: Analyze the concentration of the parent compound in the supernatant using HPLC-MS.
-
Calculation: Compare the concentration of the inhibitor at each time point to the T=0 sample to determine the percentage of the compound remaining over time.[6]
Visualizations
References
- 1. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
LDN-209929 dihydrochloride long-term storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LDN-209929 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for LDN-209929 dihydrochloride?
A1: Proper storage of this compound is crucial to maintain its stability and activity. For the solid form, it is recommended to store it at 4°C in a sealed container, protected from moisture. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] Stock solutions should also be stored in sealed containers and protected from moisture.[1]
Q2: What is the mechanism of action of this compound?
A2: LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Haspin, LDN-209929 disrupts this process, leading to mitotic arrest and potentially cell death in rapidly dividing cells.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. One supplier suggests a solubility of up to 33.33 mg/mL (82.14 mM) in DMSO, which may require ultrasonication and warming to 60°C to fully dissolve.[1] It is important to use newly opened, non-hygroscopic DMSO, as absorbed moisture can significantly impact the solubility of the product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of the compound. | For in vivo studies or cell-based assays requiring low DMSO concentrations, a co-solvent system may be necessary. A suggested formulation involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1] Always perform a small-scale test to ensure compatibility with your specific experimental conditions. |
| Inconsistent or Lower-Than-Expected Activity | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the stock solution. | - Ensure the compound is stored according to the recommendations (see FAQ A1).- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.- Re-dissolve a fresh vial of the solid compound to prepare a new stock solution and verify its concentration. |
| Difficulty Dissolving the Compound in DMSO | - Use of hygroscopic (wet) DMSO.- Insufficient mixing or heating. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]- Briefly sonicate the solution in a water bath and/or warm it to 60°C to aid dissolution.[1] Visually inspect to ensure no particulates are present before use. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Storage Conditions |
| Solid | 4°C | Not specified | Sealed container, away from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Sealed container, away from moisture.[1] |
Experimental Protocols
Protocol: Cell-Based Assay for Haspin Inhibition
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay by measuring the phosphorylation of its downstream target, histone H3.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HeLa, U2OS) in the recommended growth medium.
- Seed the cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
- Add the diluted compound to the cells and incubate for a duration relevant to the cell cycle of your chosen cell line (e.g., 24-48 hours). Include a vehicle control (medium with the same final DMSO concentration).
3. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for subsequent analysis.
4. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated histone H3 at threonine 3 (p-H3T3).
- As a loading control, also probe for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for p-H3T3 and the loading control.
- Normalize the p-H3T3 signal to the loading control signal.
- Plot the normalized p-H3T3 levels against the concentration of this compound to determine the IC50 value.
Visualizations
References
Validation & Comparative
A Comparative Guide to Haspin Inhibitors: LDN-209929 Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Haspin (Histone H3 Associated Protein Kinase) has emerged as a promising therapeutic target in oncology due to its critical role in mitotic progression. This guide provides an objective comparison of LDN-209929 dihydrochloride (B599025) with other notable haspin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Introduction to Haspin Kinase
Haspin is a serine/threonine kinase that plays a pivotal role in cell division. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1][2][3][4] This phosphorylation event is crucial for the proper recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, which in turn ensures accurate chromosome alignment and segregation.[5][6] Dysregulation of haspin activity is associated with mitotic defects and has been implicated in the proliferation of various cancer cells, making it an attractive target for anti-cancer drug development.[4][7][8]
Comparative Analysis of Haspin Inhibitors
The development of small molecule inhibitors targeting haspin has provided valuable tools for both basic research and therapeutic exploration. This section compares the biochemical potency and cellular activity of LDN-209929 dihydrochloride against other well-characterized haspin inhibitors.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values for several haspin inhibitors against haspin kinase and, where available, other kinases to indicate selectivity.
| Inhibitor | Haspin IC50 (nM) | Other Kinase IC50 (nM) | Fold Selectivity (vs. DYRK2) | Reference |
| This compound | 55 | DYRK2: 9,900 | 180 | [7][9] |
| CHR-6494 | 2 | - | - | [7][9][10] |
| 5-Iodotubercidin (5-ITu) | 5-9 | CLK, DYRK family | - | |
| LDN-192960 | 10 | DYRK2: 48 | 4.8 | [7][9] |
| MU1920 | 6 | - | - | [7][9] |
| Haspin-IN-2 | 50 | CLK1: 445, DYRK1A: 917 | - | [7] |
| Haspin-IN-1 | 119 | CLK1: 221, DYRK1A: 916.3, CDK9: 406.8 | - | [7] |
| Haspin-IN-4 | 0.01 | - | - | [7] |
Key Observations:
-
Potency: Haspin-IN-4 and CHR-6494 demonstrate the highest potency in biochemical assays with IC50 values in the low nanomolar and even picomolar range.
-
Selectivity: this compound exhibits high selectivity for haspin over DYRK2, a key consideration for reducing off-target effects.[7][9] In contrast, inhibitors like 5-ITu and the Haspin-IN series show activity against other kinases, which may be desirable for polypharmacological approaches but could also lead to confounding effects in targeted studies.
Cellular Activity
The efficacy of a haspin inhibitor in a cellular context is crucial for its potential as a research tool or therapeutic agent. The table below outlines the cellular effects of various haspin inhibitors.
| Inhibitor | Cellular Effect | Cell Lines | Reference |
| This compound | Inhibition of H3T3 phosphorylation | - | [7][9] |
| CHR-6494 | Inhibition of H3T3 phosphorylation, cell growth inhibition (IC50: 473-1059 nM), induction of mitotic catastrophe and apoptosis.[3][10] | HCT-116, HeLa, MDA-MB-231, Wi-38, melanoma cell lines, breast cancer cell lines.[3][4][10] | [3][4][10] |
| 5-ITu | Inhibition of H3T3 phosphorylation, delayed mitotic entry.[1] | HeLa, U2OS | [1] |
| CX-6258 | Reduced H3T3 phosphorylation (EC50 ~150 nM), G2/M arrest.[5] | Melanoma cell lines | [5] |
Key Observations:
-
Mechanism of Action: A common cellular effect of haspin inhibitors is the reduction of histone H3 threonine 3 phosphorylation, confirming their on-target activity.[1][2][3][5][10]
-
Phenotypic Consequences: Inhibition of haspin leads to significant cellular consequences, including cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[2][5][10][11]
-
Anti-proliferative Effects: Inhibitors like CHR-6494 have demonstrated potent anti-proliferative effects across a range of cancer cell lines.[3][4][10]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the action and evaluation of haspin inhibitors.
Haspin Signaling Pathway in Mitosis
Haspin's primary role is to phosphorylate Histone H3 at Threonine 3, which initiates a cascade crucial for proper chromosome segregation.
Caption: Haspin kinase signaling pathway and its inhibition.
Experimental Workflow for Haspin Inhibitor Evaluation
The discovery and validation of haspin inhibitors typically follow a multi-step process, from initial high-throughput screening to cellular characterization.
Caption: Workflow for haspin inhibitor discovery and validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This high-throughput assay is often used for primary screening of compound libraries.[12][13]
Principle: The assay measures the phosphorylation of a biotinylated Histone H3 peptide substrate by haspin. A Europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds to the biotinylated peptide, acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Haspin Enzyme: Recombinant human haspin kinase diluted in assay buffer.
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
ATP: Adenosine triphosphate at a concentration near the Km for haspin.
-
Inhibitor: Test compounds serially diluted in DMSO and then in assay buffer.
-
Detection Reagents: Europium-labeled anti-phospho-H3T3 antibody and Streptavidin-APC in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of inhibitor solution or DMSO (control) to each well.
-
Add 10 µL of haspin enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) and determine the percent inhibition relative to controls.
-
Radiometric Kinase Assay
This assay provides a direct measure of kinase activity and is often used to validate hits from primary screens.[14][15]
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a histone H3 substrate by haspin.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Haspin Enzyme: Recombinant human haspin kinase.
-
Substrate: Recombinant full-length Histone H3 protein.
-
ATP Mix: A mixture of unlabeled ATP and [γ-³³P]ATP.
-
Inhibitor: Test compounds at various concentrations.
-
-
Assay Procedure:
-
In a reaction tube, combine the haspin enzyme, substrate, inhibitor, and kinase buffer.
-
Initiate the reaction by adding the ATP mix.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
-
Washing and Detection:
-
Wash the filter paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper.
-
Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate and determine the percent inhibition for each compound concentration.
-
Cellular Assays
1. Cell Viability Assay (e.g., XTT Assay): [4]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the haspin inhibitor for 48-72 hours.
-
Add XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm to determine the number of viable cells.
-
Calculate the IC50 value for cell growth inhibition.
2. Western Blot for Histone H3 Phosphorylation: [2][3]
-
Treat cells with the haspin inhibitor for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-Histone H3 (Thr3).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescence detection system.
-
Normalize the signal to total Histone H3 or a loading control like β-actin.
3. Cell Cycle Analysis by Flow Cytometry: [16][17]
-
Treat cells with the haspin inhibitor for 24-48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
4. Apoptosis Assay (e.g., Annexin V/PI Staining): [11][17]
-
Treat cells with the haspin inhibitor for the desired time.
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The selection of a haspin inhibitor depends on the specific research question. For studies requiring high potency, inhibitors like CHR-6494 and Haspin-IN-4 are excellent choices. For investigations where target selectivity is paramount to avoid confounding off-target effects, this compound with its 180-fold selectivity over DYRK2 presents a significant advantage. The provided experimental protocols offer a foundation for the in-house evaluation and application of these valuable research tools in the ongoing effort to understand and target the mitotic machinery in cancer and other diseases.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apoptosis induced by genipin in human leukemia K562 cells: involvement of c-Jun N-terminal kinase in G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis: LDN-209929 Dihydrochloride vs. 5-Iodotubercidin in Haspin Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two known inhibitors of Haspin kinase: LDN-209929 dihydrochloride (B599025) and 5-Iodotubercidin (B1582133) (5-ITu). Haspin kinase, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is a critical regulator of mitosis and a promising target in oncology. This document synthesizes available experimental data to objectively compare the performance of these two compounds, offering insights into their potential as research tools and therapeutic agents.
Executive Summary
LDN-209929 dihydrochloride and 5-Iodotubercidin both demonstrate potent inhibition of Haspin kinase. However, they exhibit distinct profiles in terms of selectivity, mechanism of action, and cellular effects. While 5-ITu displays higher in vitro potency against Haspin kinase, its broad-spectrum activity and genotoxic nature present significant challenges for therapeutic development. In contrast, this compound is a more selective inhibitor, suggesting a potentially more favorable safety profile, though comprehensive in vivo efficacy and toxicity data are less publicly available.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| This compound | Haspin | 55 | 180-fold selective over DYRK2 |
| 5-Iodotubercidin (5-ITu) | Haspin | 5 - 9 | Broad-spectrum inhibitor |
| Adenosine Kinase | 26 | ||
| Casein Kinase 1 (CK1) | 400 | ||
| Protein Kinase A (PKA) | 5000 - 10000 | ||
| Casein Kinase 2 (CK2) | 10900 | ||
| Protein Kinase C (PKC) | 27700 | ||
| Insulin Receptor Tyrosine Kinase | 3500 | ||
| Phosphorylase Kinase | 5000 - 10000 |
Table 2: Cellular and In Vivo Efficacy
| Compound | Cell Line | Cellular Effect | EC50 / Concentration | In Vivo Model | Efficacy | Toxicity |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-Iodotubercidin (5-ITu) | HCT116 (p53+/+) | Induction of cell death | 1.88 µM[1] | HCT116 xenograft in nude mice | Rapid tumor regression at 2.5 mg/kg[1][2] | 6% decrease in body weight at 2.5 mg/kg[1][2] |
| HCT116 (p53-/-) | Induction of cell death | 7.8 µM[1] | ||||
| MEFs and HCT116 | p53 up-regulation | As low as 0.25 µM[1] | ||||
| HCT116 | G2 cell cycle arrest | p53-dependent | ||||
| Insulinoma cells | Induction of apoptosis | 5 µM | Ins-1 and Min-6 xenografts in nude mice | Inhibition of tumor growth | Data not specified |
Mechanism of Action and Signaling Pathways
Haspin Kinase Signaling Pathway
Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3. This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation.[3][4][5][6] Inhibition of Haspin disrupts this pathway, leading to mitotic defects and, in cancer cells, can induce cell cycle arrest and apoptosis.
Caption: Haspin kinase signaling pathway and points of inhibition.
This compound acts as a selective inhibitor of Haspin kinase. Its efficacy is primarily derived from the specific disruption of the Haspin-mediated phosphorylation of histone H3, leading to mitotic catastrophe in proliferating cells.
5-Iodotubercidin (5-ITu) , while a potent inhibitor of Haspin, exhibits a broader mechanism of action due to its inhibition of multiple kinases. Its anti-cancer effects are also attributed to its genotoxic properties, causing DNA damage and activating the p53 tumor suppressor pathway.[1][7] This leads to cell cycle arrest and apoptosis through mechanisms that are not solely dependent on Haspin inhibition.
Caption: Comparative mechanisms of action.
Experimental Protocols
In Vitro Haspin Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against Haspin kinase, typically measured as an IC50 value.
References
- 1. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LDN-209929 dihydrochloride and LDN-192960: Potency, Selectivity, and Mechanism of Action
For researchers in drug discovery and cell signaling, the selection of specific and potent kinase inhibitors is paramount. This guide provides a detailed comparison of two related compounds, LDN-209929 dihydrochloride (B599025) and LDN-192960, focusing on their inhibitory profiles, selectivity, and the experimental methodologies used to characterize them.
Introduction to LDN-209929 and LDN-192960
LDN-192960 is recognized as a potent dual inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation.[2] DYRK2 is involved in diverse cellular processes, including cell cycle regulation and apoptosis.
LDN-209929 dihydrochloride was developed as an optimized analog of LDN-192960 with the aim of achieving greater selectivity for Haspin kinase.[2][3] This enhanced selectivity makes LDN-209929 a more precise tool for studying the specific functions of Haspin, minimizing the confounding effects of DYRK2 inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and LDN-192960 have been quantified through in vitro kinase assays to determine their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 | Selectivity (Haspin vs. DYRK2) |
| This compound | Haspin | 55 nM[2][3] | ~180-fold |
| DYRK2 | 9.9 µM (9900 nM)[2][3] | ||
| LDN-192960 | Haspin | 10 nM[4] | ~4.8-fold |
| DYRK2 | 48 nM[4] |
As the data illustrates, while LDN-192960 is a more potent inhibitor of Haspin in absolute terms, it also potently inhibits DYRK2. In contrast, this compound, although slightly less potent against Haspin than LDN-192960, exhibits a remarkable 180-fold selectivity for Haspin over DYRK2.[2][3] This high degree of selectivity is a critical advantage for studies aiming to isolate the biological roles of Haspin kinase.
Mechanism of Action and Signaling Pathways
Both LDN-209929 and LDN-192960 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream substrates.
The differential inhibitory profiles of these two compounds can be visualized in the context of their target signaling pathways.
Caption: Comparative inhibition of Haspin and DYRK2 by LDN-192960 and LDN-209929.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Representative In Vitro Kinase Assay Protocol (ADP-Glo™ Method)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a target kinase.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Key components of the assay:
-
Kinase: Recombinant human Haspin or DYRK2.
-
Substrate: A specific peptide or protein that is a known substrate for the kinase (e.g., a histone H3 peptide for Haspin).
-
ATP: The phosphate (B84403) donor for the kinase reaction.
-
Inhibitor: this compound or LDN-192960 at various concentrations.
-
Detection Reagents: ADP-Glo™ system components for quantifying kinase activity.
The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. By measuring the reduction in luminescence at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Conclusion
LDN-192960 is a potent dual inhibitor of Haspin and DYRK2, making it a useful tool for studying cellular processes where both kinases are implicated. However, for researchers seeking to specifically investigate the functions of Haspin kinase without the confounding effects of DYRK2 inhibition, this compound is the superior choice due to its high selectivity. The quantitative data and experimental frameworks provided in this guide are intended to assist researchers in making informed decisions for their specific experimental needs.
References
Validating Haspin Kinase Inhibition: A Comparative Guide to LDN-209929 Dihydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools for validating haspin kinase inhibition.
Haspin, a serine/threonine kinase, plays a pivotal role in the faithful segregation of chromosomes during mitosis. It achieves this by phosphorylating histone H3 at threonine 3 (H3T3), a crucial signal for the recruitment of the chromosomal passenger complex to the centromere. The essential role of haspin in cell division has made it an attractive target for the development of anti-cancer therapeutics, as its inhibition can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide focuses on LDN-209929 dihydrochloride and compares its performance with other known haspin inhibitors, CHR-6494 and CX-6258.
Comparative Analysis of Haspin Kinase Inhibitors
This compound is a potent and selective inhibitor of haspin kinase with a reported IC50 of 55 nM.[1] It exhibits significant selectivity over the closely related DYRK2 kinase. For a comprehensive evaluation, its biochemical and cellular activities are compared with CHR-6494, a highly potent haspin inhibitor, and CX-6258, a compound also identified to inhibit haspin with cellular activity.
| Inhibitor | Target | Biochemical IC50 | Cellular EC50 (H3pT3 inhibition) | Key Cellular Effects |
| This compound | Haspin | 55 nM[1] | Not explicitly reported | Potent and selective inhibition of haspin kinase. |
| CHR-6494 | Haspin | 2 nM[1] | Not explicitly reported, but effective at nM concentrations | Induces mitotic arrest, apoptosis, and inhibits cancer cell proliferation.[2][3] |
| CX-6258 | Haspin (and others) | Not explicitly reported for haspin | ~150 nM[4] | Causes G2/M arrest, reduces proliferation, and induces micronuclei formation.[4] |
Table 1: Comparison of Biochemical and Cellular Activities of Haspin Kinase Inhibitors. This table summarizes the reported inhibitory concentrations and key cellular effects of this compound, CHR-6494, and CX-6258.
| Cell Line | Cancer Type | CHR-6494 IC50 (Proliferation) |
| MDA-MB-231 | Breast Cancer | 757.1 nM[5] |
| MCF7 | Breast Cancer | 900.4 nM[5] |
| SKBR3 | Breast Cancer | 1.53 µM[5] |
| HCT-116 | Colon Carcinoma | ~500 nM[3] |
| HeLa | Cervical Cancer | ~473 nM[3] |
Table 2: Cellular Proliferative IC50 Values for CHR-6494 in Various Cancer Cell Lines. This table provides specific examples of the anti-proliferative activity of CHR-6494 in different cancer cell models.
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of haspin kinase by compounds like LDN-209929, a clear understanding of the signaling pathway and a robust experimental workflow are essential.
Caption: Haspin kinase signaling pathway during mitosis.
The diagram above illustrates the central role of haspin kinase in mitosis. Haspin phosphorylates histone H3 at threonine 3, which is a prerequisite for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring accurate chromosome segregation. LDN-209929 acts by directly inhibiting the kinase activity of haspin.
Caption: Experimental workflow for validating haspin kinase inhibition.
This workflow outlines the key experiments to validate the inhibitory effect of a compound like LDN-209929 on haspin kinase. It encompasses both biochemical and cellular assays to provide a comprehensive assessment of the inhibitor's potency and mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation of haspin kinase inhibition.
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay measures the direct inhibition of haspin kinase activity.
-
Principle: The assay quantifies the phosphorylation of a biotinylated histone H3 peptide substrate by haspin kinase. The phosphorylated product is detected by a europium-labeled anti-phospho-H3T3 antibody and streptavidin-allophycocyanin (APC). When the europium and APC are in close proximity (bound to the phosphorylated peptide), FRET occurs. An inhibitor will reduce the phosphorylation, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add recombinant haspin kinase to the reaction buffer.
-
Add the biotinylated histone H3 (1-21) peptide substrate.
-
Add this compound or other inhibitors at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing Eu-labeled anti-p-H3T3 antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 values.
-
Western Blot Analysis of Histone H3 Threonine 3 Phosphorylation
This cellular assay directly assesses the ability of an inhibitor to block haspin activity within cells.[6]
-
Principle: Western blotting is used to detect the levels of phosphorylated histone H3 at threonine 3 (p-H3T3) in cell lysates after treatment with a haspin inhibitor. A decrease in the p-H3T3 signal indicates inhibition of haspin kinase.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, HCT-116) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-H3T3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the same membrane with an antibody against total histone H3 or a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the dose-dependent inhibition of H3T3 phosphorylation.
-
Cell Viability Assay (XTT Assay)
This assay measures the effect of haspin inhibition on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
-
Principle: The XTT assay is a colorimetric assay that measures the reduction of the tetrazolium salt XTT to a formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of the haspin inhibitor.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of haspin inhibition on cell cycle progression.[2]
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Inhibition of haspin is expected to cause an accumulation of cells in the G2/M phase.
-
Protocol:
-
Treat cells with the haspin inhibitor for a specific duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
By utilizing these experimental approaches, researchers can effectively validate the inhibition of haspin kinase by this compound and objectively compare its performance against other available inhibitors. This comprehensive guide provides the necessary data and protocols to support informed decisions in the pursuit of novel cancer therapeutics targeting mitotic progression.
References
- 1. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
Kinase Panel Screening of LDN-209929 Dihydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase panel screening data for LDN-209929 dihydrochloride (B599025), a potent Haspin kinase inhibitor. Its performance is contrasted with two notable inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway, LDN-193189 and K02288.
Executive Summary
LDN-209929 dihydrochloride emerges as a highly selective inhibitor of Haspin kinase, with significantly less activity against other kinases such as DYRK2. In contrast, the BMP signaling inhibitors LDN-193189 and K02288 exhibit a broader kinase inhibition profile. While potent against their primary targets, the ALK family of kinases, they also demonstrate activity against other kinases at higher concentrations. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid in the objective evaluation of these compounds.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the quantitative data from kinase panel screenings.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. DYRK2 |
| Haspin | 55 | 180-fold |
| DYRK2 | 9900 | - |
Data sourced from Cuny GD, et al. Bioorg Med Chem Lett. 2010.
Table 2: Comparative Kinase Inhibition Profile of LDN-193189 and K02288
| Kinase Target | LDN-193189 (% Inhibition at 1µM) | K02288 (% Inhibition at 1µM) |
| Primary Targets (BMP Pathway) | ||
| ALK1 | 99 | 98 |
| ALK2 | 100 | 100 |
| ALK3 | 100 | 99 |
| ALK6 | 98 | 97 |
| Selected Off-Targets | ||
| ABL1 | 96 | 88 |
| ABL2 (ARG) | 94 | 85 |
| SIK2 | 90 | 45 |
| RIPK2 | 85 | 30 |
| PDGFR-β | 78 | 25 |
| VEGFR2 | 65 | 15 |
| KIT | 60 | 10 |
Data represents a selection of kinases from a broader panel screening. For full details, refer to the supplementary data of Sanvitale CE, et al. PLoS One. 2013.[1]
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide.
In Vitro Kinase Assay (for this compound)
The inhibitory activity of this compound was determined using a radiometric kinase assay. In brief, purified recombinant Haspin and DYRK2 kinases were incubated with the compound at various concentrations in a buffer containing [γ-³²P]ATP and a suitable substrate. The reaction was allowed to proceed for a specified time at a controlled temperature. The reaction was then stopped, and the phosphorylated substrate was separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity, corresponding to the kinase activity, was quantified using a scintillation counter. IC50 values were then calculated from the dose-response curves.
Kinome-wide Selectivity Profiling (for LDN-193189 and K02288)
The kinase selectivity of LDN-193189 and K02288 was assessed against a panel of approximately 200 human kinases.[1] The screening was performed using a commercial service (Nanosyn) and likely employed a fluorescence-based or luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
General Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction: Recombinant kinases are incubated with the test compounds (LDN-193189 or K02288) at fixed concentrations (e.g., 0.1 µM and 1 µM) in a multi-well plate. The kinase reaction is initiated by the addition of a reaction mixture containing ATP and the appropriate substrate.
-
ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated and, therefore, the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-209929.
Caption: Canonical BMP Signaling Pathway and Inhibition by LDN-193189 and K02288.
Caption: General Experimental Workflow for Kinase Panel Screening.
References
Illuminating the On-Target Efficacy of LDN-209929: A Comparative Guide for Cellular Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LDN-209929, a potent and selective haspin kinase inhibitor, with other alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate signaling pathways and workflows.
LDN-209929 is a valuable chemical probe for studying the cellular functions of haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis. The primary on-target effect of LDN-209929 is the inhibition of haspin kinase activity, which leads to a reduction in the phosphorylation of its key substrate, histone H3, at threonine 3 (H3T3ph). This event is critical for the proper alignment of chromosomes during cell division. Confirmation of this on-target effect in a cellular context is paramount for the accurate interpretation of experimental results.
Comparative Analysis of Haspin Kinase Inhibitors
While LDN-209929 is a potent inhibitor of haspin kinase, several other compounds with similar mechanisms of action are available. This section provides a comparative overview of their reported potencies. It is important to note that the following IC50 values are compiled from various sources and may have been determined under different assay conditions. A direct, head-to-head comparison in the same experimental setup would provide the most accurate assessment of relative potency.
| Compound | Target(s) | IC50 (Haspin) | Selectivity Highlights | Reference |
| LDN-209929 | Haspin | 55 nM | 180-fold selective over DYRK2 | [1] |
| CHR-6494 | Haspin | 2 nM | Potent anti-proliferative effects in various cancer cell lines. | [2][3] |
| MU1920 | Haspin | 6 nM | Highly selective inhibitor. | [2] |
| LDN-192960 | Haspin, DYRK2 | 10 nM | Dual inhibitor of Haspin and DYRK2 (IC50 = 48 nM). | [2] |
Experimental Protocols for On-Target Validation
To confirm the on-target effects of LDN-209929 in cells, the following experimental protocols are recommended.
Western Blotting for Phospho-Histone H3 (Thr3)
This method allows for the direct visualization and quantification of the reduction in H3T3ph levels upon treatment with LDN-209929.
Materials:
-
Cell culture reagents
-
LDN-209929 and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse or Rabbit anti-total Histone H3
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with varying concentrations of LDN-209929 or other inhibitors for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts and load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-H3 (Thr3) and total H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phospho-H3 (Thr3) signal to the total H3 signal.
Cell-Based ELISA for Phospho-Histone H3 (Thr3)
This high-throughput method provides a quantitative measure of H3T3ph levels in a 96-well plate format.
Materials:
-
96-well cell culture plates
-
Cell culture reagents
-
LDN-209929 and other inhibitors
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Quenching buffer (e.g., PBS with hydrogen peroxide and sodium azide)
-
Blocking buffer (e.g., PBS with BSA and Tween-20)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-total Histone H3
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with inhibitors as described for Western blotting.
-
Cell Fixation: After treatment, remove the media, and fix the cells with fixation buffer for 20 minutes at room temperature.
-
Quenching: Wash the wells and add quenching buffer to inhibit endogenous peroxidases.
-
Blocking: Wash and block the wells with blocking buffer for 1-2 hours.
-
Primary Antibody Incubation: Incubate the wells with primary antibodies against phospho-H3 (Thr3) or total H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1-2 hours.
-
Detection: Wash, add TMB substrate, and incubate until color develops.
-
Measurement: Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Normalize the phospho-H3 (Thr3) absorbance to the total H3 absorbance.
Immunofluorescence for Micronuclei Formation
Inhibition of haspin kinase can lead to defects in chromosome segregation, resulting in the formation of micronuclei. This assay visualizes this downstream phenotypic effect.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
LDN-209929 and other inhibitors
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (optional, e.g., anti-alpha-tubulin to visualize spindles)
-
Fluorescently-conjugated secondary antibody (if using a primary antibody)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with inhibitors.
-
Fixation and Permeabilization: Fix the cells with fixation buffer and then permeabilize with permeabilization buffer.
-
Blocking: Block with blocking buffer for 1 hour.
-
(Optional) Antibody Staining: Incubate with primary and fluorescently-conjugated secondary antibodies if desired.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells with micronuclei in each treatment condition.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Comparative Guide to Target Engagement Assays for the Haspin Kinase Inhibitor LDN-209929
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of LDN-209929, a potent inhibitor of Haspin kinase.
LDN-209929 is a small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). Accurate measurement of LDN-209929's engagement with Haspin kinase in a cellular environment is essential for understanding its mechanism of action and for the development of effective therapeutics.
This guide details three orthogonal, industry-standard assays for confirming target engagement: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and an in-cell kinase activity assay monitoring histone H3 phosphorylation. Each method offers unique advantages and, when used in combination, provides a robust validation of a compound's mechanism of action.
Comparison of Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the specific research question, available resources, and desired throughput. Below is a summary of the key features of the NanoBRET, CETSA, and in-cell kinase activity assays for evaluating LDN-209929 target engagement with Haspin kinase.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | In-Cell Kinase Activity Assay (p-H3T3) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-tagged Haspin and a fluorescent tracer is competed by LDN-209929. | LDN-209929 binding stabilizes Haspin against thermal denaturation. | Inhibition of Haspin activity by LDN-209929 is measured by a decrease in the phosphorylation of its substrate, Histone H3 at Threonine 3. |
| Cellular Context | Live cells | Live or lysed cells | Live cells |
| Target Protein | Overexpressed NanoLuc-Haspin fusion | Endogenous Haspin | Endogenous Haspin |
| Compound Labeling | Not required | Not required | Not required |
| Detection Method | Luminescence/Fluorescence ratio | Western Blot, ELISA, Mass Spectrometry | Western Blot, Immunofluorescence, ELISA |
| Quantitative Output | IC50, Residence Time | Thermal shift (ΔTm), Isothermal dose-response (EC50) | EC50 |
| Throughput | High-throughput compatible | Low to medium (Western Blot), High (HT-CETSA) | Medium to high |
| Key Advantages | Highly sensitive, quantitative, real-time measurements in live cells. | Label-free, measures engagement with endogenous protein in a native state. | Directly measures the functional consequence of target engagement. |
| Key Limitations | Requires genetic modification of the target protein and a specific fluorescent tracer. | Not all ligand binding events result in a significant thermal shift; can be lower throughput. | Indirect measure of target binding; signal can be affected by other cellular pathways. |
Experimental Protocols
NanoBRET™ Target Engagement Assay for Haspin Kinase
The NanoBRET™ assay is a highly sensitive, live-cell method that quantifies the binding of a test compound to a target kinase.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.[1]
Workflow Diagram:
Caption: Workflow of the NanoBRET Target Engagement Assay.
Detailed Protocol:
-
Vector Construction and Transfection:
-
Clone the full-length human Haspin kinase gene into a NanoLuc® fusion vector (N- or C-terminal fusion).
-
Transfect HEK293 cells with the NanoLuc-Haspin construct.
-
-
Cell Plating:
-
24 hours post-transfection, harvest and plate the cells in a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of LDN-209929.
-
Add the NanoBRET™ tracer (a cell-permeable fluorescent ligand that binds to the Haspin active site) and LDN-209929 to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 2 hours to allow for compound entry and binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of LDN-209929 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Haspin Kinase
CETSA is a powerful label-free method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2] This makes it particularly attractive as it allows for the study of target engagement with endogenous proteins in their native cellular environment without the need for genetic modification.
Workflow Diagram:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HeLa or U2OS) to confluency.
-
Treat the cells with various concentrations of LDN-209929 or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Haspin kinase.
-
-
Data Analysis:
-
Quantify the band intensities for Haspin at each temperature.
-
Plot the percentage of soluble Haspin against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of LDN-209929 indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single temperature (e.g., the Tm in the absence of the compound) and varying the concentration of LDN-209929 to determine an EC50 value.
-
In-Cell Kinase Activity Assay for Haspin Kinase
This assay directly measures the functional consequence of LDN-209929 binding to Haspin by quantifying the phosphorylation of its key substrate, histone H3 at threonine 3 (H3T3ph), in treated cells.
Workflow Diagram:
References
Reversing the Effects of ALK2 Inhibition: A Comparative Guide to Rescue Experiments for LDN-193189
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to rescue or counteract the cellular effects of LDN-193189 dihydrochloride, a potent inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is intended to assist researchers in designing and executing experiments to investigate the reversibility of ALK2 inhibition and to explore alternative signaling pathways.
Introduction to LDN-193189 and ALK2 Inhibition
LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding site of the ALK1, ALK2, ALK3, and ALK6 serine/threonine kinases, which are type I receptors in the Bone Morphogenetic Protein (BMP) signaling pathway. By inhibiting these receptors, particularly ALK2, LDN-193189 effectively blocks the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, leading to the suppression of BMP target gene expression. This inhibitory action has significant implications for cellular processes such as osteogenesis, cell differentiation, and proliferation. Understanding how to counteract these effects is crucial for dissecting the intricacies of the BMP pathway and for developing therapeutic strategies that may require modulation of ALK2 activity.
Comparative Analysis of ALK2 Inhibitors
While this guide focuses on rescue experiments for LDN-193189, it is pertinent to compare its activity with other commonly used or next-generation ALK2 inhibitors. This comparison provides context for the selectivity and potency of these compounds, which is a critical consideration in experimental design.
| Compound | Target(s) | IC50 (nM) | Key Features & Applications |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6 | ALK2: ~5, ALK3: ~30 | Potent and widely used tool compound for studying BMP signaling. Used in models of fibrodysplasia ossificans progressiva (FOP). |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK | ALK2: ~100 | First-in-class BMP inhibitor, but with notable off-target effects on AMPK and VEGFR2. |
| DMH-1 | ALK2, ALK3 | ALK2: ~100 | A more selective analog of Dorsomorphin with reduced off-target effects. |
| K02288 | ALK1, ALK2, ALK3, ALK6 | ALK2: ~1.2 | A highly potent and selective ALK2 inhibitor. |
| LDN-212854 | ALK2 biased | ALK2: ~1.2 | Shows a degree of selectivity for ALK2 over other BMP type I receptors. |
| Saracatinib (AZD0530) | ALK2, Src, ABL | ALK2: potent inhibitor | A repurposed drug, initially developed as a Src kinase inhibitor, now in clinical trials for FOP.[1] |
| BLU-782 | Mutant ALK2 | Highly selective for mutant form | A next-generation inhibitor designed to specifically target the mutant form of ALK2 found in FOP.[1] |
Rescue Strategies for ALK2 Inhibition
The concept of "rescuing" the effects of LDN-193189 can be approached through several experimental strategies. Below, we compare three distinct approaches: downstream pathway activation, utilization of constitutively active signaling components, and activation of parallel signaling pathways.
Strategy 1: Downstream Pathway Activation with Small Molecules
This strategy aims to bypass the LDN-193189-induced block at the ALK2 receptor by directly activating downstream signaling components. The primary targets for activation are the SMAD1, SMAD5, and SMAD8 proteins.
Comparative Agents:
| Agent | Mechanism of Action | Experimental Concentration | Advantages | Disadvantages |
| Ventromorphins | Small molecule activators of the canonical BMP signaling pathway, leading to SMAD1/5/8 phosphorylation.[2] | 1-10 µM | Directly activate the downstream pathway, providing a functional rescue.[2] | May have off-target effects; mechanism of direct activation is not fully elucidated. |
| Other potential small molecule activators | Compounds identified through high-throughput screening that induce SMAD1/5/8 phosphorylation. | Varies | Can provide a cost-effective and temporally controlled method of pathway activation. | Specificity and potential for off-target effects need to be carefully validated. |
Strategy 2: Genetic Rescue with Constitutively Active SMADs
This approach involves the introduction of a genetically modified, constitutively active form of SMAD1 or SMAD5 into the experimental system. These constructs are designed to be active irrespective of upstream signaling from the ALK2 receptor.
Comparative Constructs:
| Construct | Description | Method of Introduction | Advantages | Disadvantages |
| Constitutively Active SMAD1/5 (phosphomimetic) | SMAD1 or SMAD5 with serine residues in the C-terminal SSXS motif mutated to glutamate (B1630785) or aspartate to mimic phosphorylation. | Plasmid transfection, lentiviral/retroviral transduction | Provides a specific and potent activation of the downstream pathway. | Overexpression may lead to non-physiological levels of signaling; requires genetic manipulation of the target cells. |
Strategy 3: Activation of Compensatory Signaling Pathways
The BMP signaling pathway engages in crosstalk with other major signaling cascades. Activating these parallel pathways may compensate for the loss of BMP signaling due to ALK2 inhibition.
Comparative Pathways for Rescue:
| Pathway | Crosstalk Mechanism with BMP/SMAD1/5/8 | Method of Activation | Potential Readouts for Rescue |
| Wnt/β-catenin | Wnt signaling can cooperate with BMP signaling, and in some contexts, ALK inhibition can suppress Wnt signaling.[3][4] | Wnt3a conditioned media, GSK3β inhibitors (e.g., CHIR99021) | Restoration of target gene expression, reversal of a phenotypic change. |
| Fibroblast Growth Factor (FGF) | FGF signaling can interact with the BMP pathway, sometimes in an opposing manner, but in other contexts, it may offer compensatory signaling. | Recombinant FGFs (e.g., FGF2, FGF8) | Analysis of cell fate decisions, expression of lineage-specific markers. |
| Notch | Notch and BMP signaling are known to interact in various developmental processes. | Notch ligands (e.g., Delta-like, Jagged) immobilized on plates, or chemical modulators. | Changes in cell differentiation or proliferation markers. |
Experimental Protocols
Protocol 1: Rescue of LDN-193189 Effects using a Small Molecule Activator (Ventromorphin)
Objective: To determine if a small molecule activator of the downstream BMP pathway can rescue the inhibitory effects of LDN-193189 on BMP-induced gene expression.
Materials:
-
C2C12 myoblast cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LDN-193189 dihydrochloride
-
Ventromorphin
-
Recombinant human BMP4
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
96-well plates
Procedure:
-
Cell Culture and Transfection:
-
Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a BRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Pre-treat the cells with LDN-193189 (e.g., 100 nM) for 1 hour.
-
Add Ventromorphin at various concentrations (e.g., 0.1, 1, 10 µM) to the LDN-193189-containing wells.
-
Include control wells: vehicle control, BMP4 alone (e.g., 20 ng/mL), LDN-193189 + BMP4, and Ventromorphin alone.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Data Analysis: Compare the normalized luciferase activity between the different treatment groups. A successful rescue will be indicated by a significant increase in luciferase activity in the cells treated with LDN-193189 and Ventromorphin compared to those treated with LDN-193189 and BMP4.
Protocol 2: Western Blot for Phosphorylated SMAD1/5/8
Objective: To assess the phosphorylation status of SMAD1/5/8 as a direct measure of BMP pathway activation or rescue.
Materials:
-
Cell line of interest (e.g., C2C12, HEK293T)
-
LDN-193189 dihydrochloride
-
Rescue agent (e.g., Ventromorphin, or cells expressing constitutively active SMAD1)
-
Recombinant human BMP4
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in low-serum media for 4-6 hours.
-
Treat cells with LDN-193189 and/or the rescue agent as described in Protocol 1 for a shorter duration (e.g., 1-2 hours for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for phospho-SMAD1/5/8 and normalize to total SMAD1 and the loading control. A successful rescue will show a restoration of the phospho-SMAD1/5/8 signal in the presence of LDN-193189 and the rescue agent.
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: BMP/ALK2 signaling pathway and the point of inhibition by LDN-193189.
Caption: Workflow for a luciferase-based rescue experiment.
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated ALK Cooperates with N-Myc via Wnt/β-catenin Signaling to Induce Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from Activated ALK Cooperates with N-Myc via Wnt/β-Catenin Signaling to Induce Neuroendocrine Prostate Cancer - Cancer Research - Figshare [aacr.figshare.com]
A Head-to-Head Comparison: LDN-209929 Dihydrochloride vs. Haspin siRNA in Targeting Haspin Kinase
For researchers, scientists, and drug development professionals, the precise modulation of protein kinase activity is paramount. Haspin kinase, a key regulator of mitosis, has emerged as a promising therapeutic target in oncology. This guide provides an objective comparison of two distinct modalities for haspin inhibition: the small molecule inhibitor LDN-209929 dihydrochloride (B599025) and haspin-targeting small interfering RNA (siRNA).
This comparison guide delves into the mechanisms of action, quantitative performance, and experimental considerations for both approaches, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: LDN-209929 vs. Haspin siRNA
| Feature | LDN-209929 Dihydrochloride (Small Molecule Inhibitor) | Haspin siRNA (RNA Interference) |
| Mechanism of Action | Competitive inhibition of the ATP-binding site of haspin kinase, directly blocking its catalytic activity. | Post-transcriptional gene silencing by targeted degradation of haspin mRNA, preventing protein synthesis. |
| Target | Haspin protein kinase activity. | Haspin mRNA. |
| Mode of Delivery | Direct addition to cell culture media. | Transfection using lipid-based reagents or viral vectors. |
| Onset of Action | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Reversible and dependent on compound washout and metabolic clearance. | Can be transient or stable depending on the delivery method (siRNA vs. shRNA). |
| Specificity | High, with an IC50 of 55 nM for haspin kinase. Shows 180-fold selectivity over the closely related kinase DYRK2.[1] | High sequence-dependent specificity for haspin mRNA. Off-target effects are possible and should be controlled for. |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data comparing the efficacy of small molecule haspin inhibitors and haspin siRNA in cellular assays. While direct comparative data for LDN-209929 and haspin siRNA in the same study is limited, data from structurally related and well-characterized haspin inhibitors like CHR-6494 can provide valuable insights.
Table 1: Inhibition of Cell Proliferation
| Agent | Cell Line | Assay | Result |
| Haspin shRNA | Kasumi-1 (AML) | Proliferation Assay | ~50% reduction in proliferation rate.[2] |
| CHR-6494 (Haspin Inhibitor) | Kasumi-1 (AML) | Dose-Response Curve | IC50 of ~15-fold lower than in healthy CD34+ cells.[2] |
| Haspin siRNA | HeLa | Cell Count | Significant reduction in cell number after 72h. |
| CHR-6494 (Haspin Inhibitor) | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Potent antiproliferative effects observed.[3] |
Table 2: Induction of Cell Cycle Arrest
| Agent | Cell Line | Assay | Result |
| Haspin siRNA | HeLa | Time-lapse imaging | Prolonged interphase duration. |
| CHR-6494 (Haspin Inhibitor) | HeLa | Flow Cytometry | Delayed mitotic entry with an extended G2/M phase. |
| 5-ITu (Haspin Inhibitor) | HeLa | Flow Cytometry | Delayed mitotic entry. |
| Haspin shRNA | Kasumi-1 (AML) | Cell Cycle Analysis | Notable arrest in the G0/G1 phase.[2] |
| CHR-6494 (Haspin Inhibitor) | MDA-MB-231 (Breast Cancer) | Flow Cytometry | Increased percentage of cells in the G2/M phase.[3] |
Visualizing the Mechanisms of Action
To illustrate the distinct approaches of LDN-209929 and haspin siRNA, the following diagrams depict the haspin signaling pathway and the specific points of intervention for each modality.
Experimental Protocols
To facilitate a direct comparison in your own research, detailed protocols for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer), U2OS (osteosarcoma), or Kasumi-1 (acute myeloid leukemia) cells are suitable models.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Replace the existing medium of the cells with the medium containing LDN-209929 or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Haspin siRNA Transfection:
-
Design or purchase validated siRNA sequences targeting haspin and a non-targeting control siRNA.
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours) before replacing with a fresh complete medium.
-
Harvest cells for analysis at 48-72 hours post-transfection to allow for efficient knockdown.
-
Western Blot Analysis of Haspin Knockdown and H3T3 Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against haspin, phospho-histone H3 (Thr3), total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Quantification:
-
Measure the band intensities using densitometry software.
-
Normalize the haspin and phospho-H3T3 signals to the loading control and total H3, respectively.
-
Cell Cycle Analysis by Flow Cytometry
-
Sample Preparation:
-
Harvest cells (including supernatant for suspension cells) at the desired time points after treatment.
-
Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
Both this compound and haspin siRNA are potent and specific tools for inhibiting haspin kinase function. The choice between these two modalities will depend on the specific experimental goals.
-
This compound offers a rapid, reversible, and dose-dependent method for inhibiting haspin's catalytic activity, making it ideal for studying the immediate cellular consequences of kinase inhibition and for pharmacological screening.
-
Haspin siRNA provides a powerful approach for studying the effects of long-term haspin depletion and for validating the on-target effects of small molecule inhibitors.
By understanding the distinct characteristics and employing the appropriate experimental controls and protocols outlined in this guide, researchers can effectively leverage these powerful tools to further elucidate the role of haspin kinase in cellular processes and its potential as a therapeutic target.
References
- 1. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LDN-209929 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
LDN-209929 dihydrochloride (B599025) is a potent kinase inhibitor. While specific toxicity data is unavailable, compounds of this nature should be handled as potentially hazardous. Assume the compound may be toxic if swallowed, inhaled, or comes into contact with skin. It may also cause skin and eye irritation.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| Protection Type | Specific Recommendations |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated. |
| Eye/Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required for handling the powdered form. A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities. |
| Body Protection | A fully buttoned lab coat is required. A disposable chemical-resistant gown is recommended, especially when handling larger quantities. |
| Foot Protection | Closed-toe shoes are mandatory. |
Operational Plan for Handling LDN-209929 Dihydrochloride
1. Preparation and Engineering Controls:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation to minimize the risk of inhalation.
-
Decontamination: Have a spill kit readily available. Prepare a decontamination solution (e.g., 10% bleach solution, followed by a water rinse) for cleaning surfaces after handling.
2. Weighing and Reconstitution:
-
Weighing: Weigh the powdered compound in a fume hood on a tared weigh boat.
-
Reconstitution: Add the solvent to the vial containing the powder slowly to avoid aerosolization. Cap the vial securely and vortex or sonicate until fully dissolved.
3. Experimental Use:
-
Solution Handling: When working with solutions of this compound, continue to wear all recommended PPE.
-
Avoid Aerosols: Take care to avoid creating aerosols during pipetting and other experimental procedures.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area, including the fume hood sash, work surface, and any equipment used.
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner pair of gloves and wash hands thoroughly with soap and water.
-
Lab Coat: Remove the lab coat and hang it in a designated area. Do not wear it outside of the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including empty vials, weigh boats, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour this waste down the drain. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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